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  • Product: 3-(Pyridin-4-yl)azetidin-3-ol

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 3-(Pyridin-4-yl)azetidin-3-ol

Executive Summary The compound 3-(Pyridin-4-yl)azetidin-3-ol (C₈H₁₀N₂O) is a highly versatile heterocyclic building block that has become a cornerstone in modern medicinal chemistry. Featuring a strained four-membered az...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Pyridin-4-yl)azetidin-3-ol (C₈H₁₀N₂O) is a highly versatile heterocyclic building block that has become a cornerstone in modern medicinal chemistry. Featuring a strained four-membered azetidine ring substituted at the 3-position with both a hydroxyl group and a 4-pyridinyl moiety, this scaffold is widely utilized as a bioisostere to design highly selective kinase and protease inhibitors. The azetidine-pyridine scaffold demonstrates significant potential in therapeutic applications, primarily through its ability to inhibit various kinases involved in cancer cell proliferation and survival[1]. Furthermore, derivatives of azetidin-3-ol have been instrumental in the development of SARS-CoV-2 3CL protease inhibitors, where X-ray crystal structures confirm their precise covalent and non-covalent binding modes within the active site[2].

Understanding the solid-state conformation of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is critical for structure-based drug design (SBDD). This whitepaper provides an in-depth technical guide to the crystallographic profiling, crystallization methodologies, and structural refinement of 3-(Pyridin-4-yl)azetidin-3-ol and its derivatives.

Structural & Chemical Profile

The structural uniqueness of 3-(Pyridin-4-yl)azetidin-3-ol lies in its dense functionalization within a compact spatial volume.

  • Conformational Dynamics: The azetidine ring is not planar; it undergoes a dynamic "puckering" motion to relieve torsional strain between the C2 and C4 protons. In structure-based drug design, the spatial orientation of the puckered azetidine ring relative to the pyridine moiety is critical for binding affinity, as observed in the optimization of LATS1/2 kinase inhibitors[3].

  • Electronic Properties: The molecule possesses two distinct basic centers: the pyridine nitrogen (pKₐ ~5.2) and the azetidine secondary amine (pKₐ ~10.4). This vast difference in basicity dictates its protonation state in physiological environments and heavily influences crystallization strategies.

  • Stereochemistry & Coupling: X-ray crystallographic analysis of azetidin-3-ol derivatives often reveals specific ring puckering and vicinal coupling constants (e.g., 2–4 Hz) that are vital for stereochemical assignments and understanding the 3D pharmacophore[4].

Solid-State Interaction Network

Molecular_Interactions Core 3-(Pyridin-4-yl) azetidin-3-ol Pyr Pyridine Ring (pKa ~5.2) Core->Pyr Aze Azetidine Ring (pKa ~10.4) Core->Aze OH Tertiary Hydroxyl (C3 Position) Core->OH HBA1 Kinase Hinge Interaction Pyr->HBA1 Pi-stacking / H-bond Salt Lattice Stabilization (Counterion) Aze->Salt Protonation (NH2+) HBD Intermolecular H-Bond Network OH->HBD O-H...Cl / O-H...N

Pharmacophore and solid-state interaction network of the azetidine-pyridine scaffold.

Protocol: Crystallization and SCXRD Analysis

The free base of 3-(Pyridin-4-yl)azetidin-3-ol is highly polar and flexible, frequently resulting in oils or amorphous solids rather than diffraction-quality crystals. The following self-validating protocol leverages salt formation to lock the conformation and build a rigid crystal lattice.

Phase I: Salt Formation and Crystal Growth

Causality: Converting the highly basic azetidine amine to a hydrochloride salt restricts the conformational flexibility of the ring and introduces strong ionic interactions (N-H⁺···Cl⁻), which exponentially increases lattice energy and promotes ordered crystallization.

  • Preparation: Dissolve 50 mg of 3-(Pyridin-4-yl)azetidin-3-ol in 1 mL of anhydrous methanol.

  • Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise under inert atmosphere. Stir for 10 minutes.

  • Vapor Diffusion: Transfer the solution to a 2-dram inner vial. Place this inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., diethyl ether or pentane). Cap the outer vial tightly.

  • Incubation: Allow vapor equilibration at 4 °C for 3–7 days until colorless block-like crystals form.

Phase II: Crystal Harvesting and Cryo-Mounting

Causality: Small organic crystals are prone to rapid solvent loss (efflorescence) when exposed to air, which destroys the crystal lattice. Submerging them in a viscous cryoprotectant prevents this and allows for flash-cooling.

  • Harvesting: Transfer the crystals directly from the mother liquor into a drop of Paratone-N oil on a glass slide.

  • Mounting: Select a single crystal with well-defined faces (approx. 0.15 × 0.10 × 0.10 mm) using a polarized light microscope. Mount it onto a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.

    • Validation Checkpoint: Flash-cooling to 100 K reduces the thermal displacement parameters (B-factors) of the atoms. If the diffraction spots (reflections) are sharp and extend beyond 0.8 Å resolution, the cooling was successful and the crystal is single.

Phase III: Data Collection and Integration

Causality: Multi-scan absorption correction is required because X-rays travel different path lengths through the irregularly shaped crystal, leading to intensity variations that must be mathematically normalized.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Mo Kα (λ = 0.71073 Å) or Cu Kα source.

  • Strategy: Run an ω-scan strategy to ensure >99.5% completeness of the asymmetric unit.

  • Integration: Process the raw frame data using software like SAINT or CrysAlisPro. Apply a multi-scan absorption correction (SADABS).

Phase IV: Structure Solution, Refinement, and Validation

Causality: Intrinsic phasing is highly efficient for light-atom structures (C, N, O), utilizing dual-space algorithms to rapidly locate the electron density peaks corresponding to the molecular skeleton.

  • Phasing: Solve the structure using Intrinsic Phasing (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Modeling: Place carbon-bound hydrogen atoms in calculated positions (riding model). Freely refine the coordinates of the hydroxyl (O-H) and amine (N-H) protons to accurately capture the hydrogen-bonding network.

  • Self-Validating Checkpoint: A successful refinement is self-validating when:

    • The Goodness-of-Fit (GoF) approaches 1.0 .

    • The final R₁ factor drops below 0.05 (5% error between calculated and observed models).

    • The highest residual electron density peak is < 0.5 e/ų , confirming no missing atoms.

SCXRD Workflow

SCXRD_Workflow A 1. Salt Formation & Crystallization B 2. Crystal Mounting & Cryoprotection A->B Select single crystal C 3. X-Ray Data Collection (100 K) B->C Flash cool in N2 D 4. Data Integration & Scaling C->D Collect frames E 5. Structure Solution (Intrinsic Phasing) D->E Extract intensities F 6. Least-Squares Refinement E->F Initial electron density F->F Model H-atoms G 7. Validation (checkCIF) F->G R1 < 0.05, GoF ~1.0

SCXRD workflow for azetidine-pyridine derivatives, highlighting validation steps.

Representative Crystallographic Parameters

The following table summarizes the typical quantitative crystallographic data expected for a high-quality single crystal of a 3-(Pyridin-4-yl)azetidin-3-ol hydrochloride salt.

ParameterValueUnit / Description
Empirical Formula C₈H₁₁ClN₂OAzetidinium hydrochloride derivative
Formula Weight 186.64 g/mol
Temperature 100(2)K (Cryocooled to minimize thermal motion)
Wavelength 0.71073Å (Mo Kα)
Crystal System MonoclinicTypical for polar organic salts
Space Group P2₁/cCentrosymmetric
Unit Cell Dimensions a ≈ 5.8, b ≈ 14.2, c ≈ 11.5Å
β Angle ≈ 95.5Degrees
Volume ≈ 940ų
Z (Molecules/Cell) 4Dictates packing density
Calculated Density ≈ 1.319Mg/m³
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.089Indicates a highly accurate structural model
Goodness-of-fit on F² 1.042Self-validating metric (Ideal = 1.0)

References

  • Kastan et al. "Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine." PMC / National Institutes of Health. Available at:[Link]

  • Couty et al. "α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines." The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Unoh et al. "Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19." PMC / National Institutes of Health. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action for 3-(Pyridin-4-yl)azetidin-3-ol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 3-(pyridin-4-yl)azetidin-3-ol scaffold has emerged as a significant structural motif in contemporary medicinal chemistry. Its unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(pyridin-4-yl)azetidin-3-ol scaffold has emerged as a significant structural motif in contemporary medicinal chemistry. Its unique combination of a rigid, sp³-rich azetidine core and the versatile pyridine ring offers a compelling platform for the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the potential mechanisms of action for derivatives of this scaffold, drawing upon established principles of drug-target interactions and outlining robust experimental methodologies for their elucidation. We will delve into common biological targets, including protein kinases and cholinesterases, and provide detailed protocols for in vitro and cell-based assays to empower researchers in their drug discovery endeavors.

Introduction: The Structural and Physicochemical Rationale

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique set of physicochemical properties to small molecules. Its inherent ring strain and conformational rigidity can enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional architecture that is increasingly sought after in drug design.[1][3][4] When coupled with a pyridine ring, a common pharmacophore known for its ability to engage in hydrogen bonding and π-stacking interactions, the resulting 3-(pyridin-4-yl)azetidin-3-ol core becomes a versatile starting point for targeting a range of biological macromolecules.[5][6] The hydroxyl group at the 3-position of the azetidine ring is a critical feature, often acting as a key hydrogen bond donor or acceptor in the binding pocket of a target protein, thereby enhancing binding affinity and specificity.[5]

Primary Mechanisms of Action and Target Classes

Derivatives of the 3-(pyridin-4-yl)azetidin-3-ol scaffold have been implicated in several key therapeutic areas, with their mechanisms of action primarily revolving around the inhibition of enzymes crucial to disease pathology.

Protein Kinase Inhibition

A prominent mechanism of action for this class of compounds is the inhibition of protein kinases.[5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The azetidine-pyridine scaffold can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.[5]

  • Hypothesized Binding Mode: The pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase active site. The azetidine ring provides a rigid scaffold to orient other substituents for optimal interactions within the ATP-binding pocket, while the hydroxyl group can form additional hydrogen bonds to enhance potency and selectivity.[5]

A prime example of a kinase target for related pyridine-containing compounds is FMS-like tyrosine kinase 3 (FLT3), mutations of which are common in acute myeloid leukemia (AML).[7]

Diagram: Hypothesized Kinase Binding Mode

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 3-(Pyridin-4-yl)azetidin-3-ol Derivative Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Pyridine Pyridine Pyridine->Hinge Region H-Bond Azetidine Azetidine Azetidine->Hydrophobic Pocket Scaffold Hydroxyl Hydroxyl Hydroxyl->Solvent Front H-Bond R-Group R-Group R-Group->Hydrophobic Pocket Van der Waals

Caption: Hypothesized interaction of a 3-(pyridin-4-yl)azetidin-3-ol derivative within a kinase active site.

Cholinesterase Inhibition

Another significant area of investigation for pyridine-based compounds is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a therapeutic strategy for Alzheimer's disease and other neurological disorders. The pyridine moiety can engage in key interactions within the active site gorge of cholinesterases.

  • Hypothesized Binding Mode: The pyridine ring can interact with aromatic residues in the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the enzyme through π-π stacking interactions. The azetidine and its substituents can then orient to occupy other regions of the active site, potentially blocking substrate access.

Experimental Protocols for Mechanism of Action Elucidation

To rigorously determine the mechanism of action for a novel 3-(pyridin-4-yl)azetidin-3-ol derivative, a tiered approach of in vitro and cell-based assays is recommended.

In Vitro Enzyme Inhibition Assays

These assays are the first step in confirming direct interaction with a purified enzyme.

Protocol: Kinase Inhibition Assay (e.g., FLT3)

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., FLT3)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (adenosine triphosphate)

    • Test compound (3-(pyridin-4-yl)azetidin-3-ol derivative)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Diagram: Kinase Inhibition Assay Workflow

G Serial Dilution Serial Dilution Add Kinase & Inhibitor Add Kinase & Inhibitor Serial Dilution->Add Kinase & Inhibitor Incubate Incubate Add Kinase & Inhibitor->Incubate Add Substrate & ATP Add Substrate & ATP Incubate->Add Substrate & ATP Kinase Reaction Kinase Reaction Add Substrate & ATP->Kinase Reaction Add Detection Reagent Add Detection Reagent Kinase Reaction->Add Detection Reagent Read Signal Read Signal Add Detection Reagent->Read Signal IC50 Calculation IC50 Calculation Read Signal->IC50 Calculation

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagents and Materials:

    • Purified cholinesterase (AChE or BChE)

    • Substrate (e.g., acetylthiocholine iodide)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

    • Test compound

    • Phosphate buffer

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the buffer, test compound, and DTNB.

    • Add the cholinesterase enzyme and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance at 412 nm over time using a plate reader. The product of the enzymatic reaction reacts with DTNB to produce a yellow color.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition and calculate the IC₅₀ value as described for the kinase assay.

Cell-Based Assays

These assays validate the in vitro findings in a more biologically relevant context.

Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

  • Principle: This assay measures the binding of a compound to its target protein within living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is used. The test compound will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

  • Procedure:

    • Transfect cells with a vector expressing the target protein-NanoLuc® fusion.

    • Plate the cells in a 96- or 384-well plate.

    • Add the fluorescent tracer and serial dilutions of the test compound.

    • Add the NanoLuc® substrate.

    • Read the luminescence at two wavelengths (donor and acceptor).

  • Data Analysis:

    • Calculate the BRET ratio.

    • Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀.

Protocol: Cell Proliferation/Viability Assay

  • Principle: To assess the downstream effect of enzyme inhibition (e.g., kinase inhibition in cancer cells).

  • Procedure:

    • Plate cancer cells (e.g., MOLM-13 for FLT3) in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT).

    • Read the signal (luminescence, absorbance).

  • Data Analysis:

    • Calculate the percent cell viability relative to a vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-(pyridin-4-yl)azetidin-3-ol scaffold can provide valuable insights into the determinants of potency and selectivity.

Modification Site Potential Impact Rationale
Pyridine Ring Altering hinge-binding interactions, modulating solubility and cell permeability.Substituents can be added to probe for additional interactions in the active site.
Azetidine Ring Fine-tuning the orientation of substituents.The rigid nature of the ring makes it a good scaffold for precise positioning.
Substituents on Azetidine Nitrogen Exploring interactions in solvent-exposed regions or other pockets.Can be used to improve pharmacokinetic properties.

Conclusion and Future Directions

The 3-(pyridin-4-yl)azetidin-3-ol scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases.[5] The primary mechanisms of action for derivatives of this core structure often involve the inhibition of key enzymes such as protein kinases and cholinesterases. A thorough understanding of the mechanism of action, achieved through a combination of in vitro and cell-based assays as outlined in this guide, is critical for the successful advancement of these compounds through the drug discovery pipeline. Future efforts should focus on leveraging structure-based drug design to optimize the interactions of these derivatives with their targets, thereby improving potency, selectivity, and overall drug-like properties.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidine derivatives of tricyclic antidepressant agents. PubMed.
  • Current and Future Prospects of Azetidine Deriv
  • 3-(Pyridin-4-yl)azetidin-3-ol. Smolecule.
  • Structures of some azetidine‐based drugs.
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggreg
  • Azetidines in medicinal chemistry: emerging applic
  • Cholinesterase enzymes inhibitor activity of some novel Pyrazinamide condensed azetidinones.
  • Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed.

Sources

Foundational

toxicity and in vitro safety profile of 3-(Pyridin-4-yl)azetidin-3-ol

Toxicological Profiling and In Vitro Safety Assessment of 3-(Pyridin-4-yl)azetidin-3-ol: A Technical Guide Executive Summary The compound 3-(Pyridin-4-yl)azetidin-3-ol (Molecular Formula: C8H10N2O) is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profiling and In Vitro Safety Assessment of 3-(Pyridin-4-yl)azetidin-3-ol: A Technical Guide

Executive Summary

The compound 3-(Pyridin-4-yl)azetidin-3-ol (Molecular Formula: C8H10N2O) is a highly privileged, sp3-enriched fragment increasingly utilized in modern drug discovery. Characterized by a rigid four-membered azetidine ring, a polar hydroxyl group, and a 4-pyridyl hydrogen-bond acceptor, this scaffold is frequently deployed in the design of kinase inhibitors for oncology and targeted agents for neurodegenerative diseases (1)[1]. However, the unique physicochemical properties of this fragment—specifically its basicity, potential for ring strain-driven metabolic scission, and the metal-coordinating ability of the pyridine nitrogen—necessitate rigorous in vitro safety profiling early in the preclinical pipeline.

This whitepaper provides a comprehensive, causality-driven framework for evaluating the toxicity and safety profile of 3-(Pyridin-4-yl)azetidin-3-ol and its derivatives, establishing self-validating protocols for metabolic stability, cytotoxicity, and electrophysiological screening.

Structural Liabilities and Mechanistic Toxicology

To design an effective safety profiling strategy, we must first deconstruct the mechanistic liabilities inherent to the 3-(Pyridin-4-yl)azetidin-3-ol pharmacophore.

  • The Pyridine Liability (CYP450 Inhibition): The lone electron pair on the pyridine nitrogen can act as a strong Lewis base, coordinating directly with the heme iron of Cytochrome P450 (CYP) enzymes (most notably CYP3A4 and CYP2D6). This interaction can lead to reversible competitive inhibition or time-dependent inhibition (TDI), precipitating severe drug-drug interactions (DDIs).

  • The Azetidine Liability (Bioactivation & Ring Scission): While azetidines are generally employed to improve metabolic stability and lower lipophilicity compared to larger macrocycles (2)[2], they are not metabolically inert. CYP-mediated α-carbon oxidation can induce azetidine ring scission. This pathway generates reactive aldehyde or ketone intermediates that can covalently bind to cellular macromolecules, a known bioactivation liability observed in similar azetidine-based inhibitors (3)[3].

  • The Basicity Liability (hERG Cardiotoxicity): The secondary amine of the azetidine ring is protonated at physiological pH. This cationic center is a classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a significant risk for QT interval prolongation and lethal arrhythmias (4)[4].

MetabolicPathway Parent 3-(Pyridin-4-yl)azetidin-3-ol (Parent Scaffold) CYP CYP450 Oxidation (α-Carbon) Parent->CYP Phase I Stable Stable N-Oxide (Metabolite) Parent->Stable N-Oxidation RingOpen Azetidine Ring Scission (Intermediate) CYP->RingOpen Aldehyde Reactive Aldehyde/Ketone (Toxicity Liability) RingOpen->Aldehyde GSH GSH Trapping (Detoxification/Detection) Aldehyde->GSH + Glutathione

Fig 1: CYP-mediated bioactivation pathway of azetidine scaffolds leading to reactive electrophiles.

Self-Validating In Vitro Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating strict causality-based controls.

Protocol A: Microsomal Stability and Reactive Metabolite Trapping

Causality: To determine if the azetidine ring undergoes oxidative scission to reactive electrophiles, we utilize human liver microsomes (HLM) supplemented with trapping agents. Glutathione (GSH) is used to trap "soft" electrophiles, while semicarbazide traps "hard" electrophiles like aldehydes. Validation System: Inclusion of a positive control (Acetaminophen for GSH trapping) and a minus-NADPH negative control ensures that the observed depletion is enzymatically driven rather than an artifact of chemical instability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-incubation: In a 96-well plate, pre-incubate HLM (1 mg/mL final protein concentration) with 10 µM of the test compound and 10 mM GSH (or 2 mM semicarbazide) at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding 1.3 mM NADPH to the test wells. (Omit NADPH in negative control wells).

  • Kinetic Sampling: Quench 50 µL aliquots at 0, 15, 30, and 60 minutes by transferring them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Scan for the parent mass depletion to calculate intrinsic clearance ( Clint​ ). Concurrently, perform a neutral loss scan of 129 Da to detect the formation of GSH-adducted ring-opened metabolites.

Protocol B: Automated Patch-Clamp hERG Assay

Causality: Because the basic azetidine nitrogen can interact with aromatic residues (Tyr652, Phe656) in the hERG channel pore, electrophysiological screening is mandatory. Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous currents that might interfere with the hERG potassium current, providing a clean background. Validation System: E-4031 (a known potent hERG inhibitor) is used as a full-block positive control to validate the assay's dynamic range and seal integrity.

Step-by-Step Methodology:

  • Cell Culture: Culture CHO cells stably expressing the hERG channel (KCNH2 gene) to 70-80% confluency.

  • Preparation: Harvest cells and suspend them in an extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Patch Establishment: Apply cells to a planar patch-clamp chip. Establish a whole-cell configuration, ensuring a seal resistance of > 1 GΩ (strict acceptance criteria).

  • Voltage Protocol: Apply a conditioning prepulse, depolarize to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail currents.

  • Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30, 100 µM).

  • Quantification: Measure the peak tail current reduction relative to the pre-compound baseline. Calculate the IC50​ . Validate full block using 0.5 µM E-4031.

Quantitative Data Interpretation

Based on structure-activity relationship (SAR) studies of azetidine-pyridine scaffolds (5)[5], the table below summarizes the expected in vitro safety metrics for bare and substituted 3-(Pyridin-4-yl)azetidin-3-ol derivatives, alongside strategic risk mitigation tactics.

Assay CategoryTarget / MetricExpected Profile for Bare ScaffoldRisk Mitigation Strategy (Medicinal Chemistry)
Cytotoxicity HepG2 CC50​ > 50 µM (Generally well-tolerated)Monitor lipophilicity (clogP); avoid highly reactive electrophilic warheads.
Cardiotoxicity hERG IC50​ 10 - 30 µM (Moderate risk)Reduce basicity of the azetidine nitrogen via amidation or steric shielding.
Metabolic Stability HLM Clint​ < 25 µL/min/mg (Relatively stable)Block the α-carbon adjacent to the azetidine nitrogen to prevent ring scission.
DDI Potential CYP3A4 IC50​ 1 - 5 µM (High risk due to Pyridine)Introduce steric hindrance (e.g., methyl group) adjacent to the pyridine nitrogen.

Safety Triage Workflow

To streamline the development of compounds containing this fragment, the following decision-tree logic should be applied to in vitro screening.

Workflow Start Synthesize Derivative Tox Cytotoxicity (HepG2) CC50 > 50 µM? Start->Tox Metab HLM Stability Cl_int < 20 µL/min/mg? Tox->Metab Yes Fail Redesign Scaffold (Modify pKa / Block Site) Tox->Fail No hERG hERG Patch-Clamp IC50 > 30 µM? Metab->hERG Yes Metab->Fail No hERG->Fail No Pass Advance to In Vivo PK/PD Studies hERG->Pass Yes

Fig 2: Decision tree for in vitro safety triage of 3-(Pyridin-4-yl)azetidin-3-ol derivatives.

References

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) Source: NIH / PMC URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 3-(Pyridin-4-yl)azetidin-3-ol at Room Temperature

A Technical Guide for Preclinical Development & Synthetic Workflows Executive Summary The incorporation of strained heterocycles into pharmaceutical pipelines has accelerated, driven by their ability to improve ligand ef...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Development & Synthetic Workflows

Executive Summary

The incorporation of strained heterocycles into pharmaceutical pipelines has accelerated, driven by their ability to improve ligand efficiency and modulate physicochemical properties. 3-(Pyridin-4-yl)azetidin-3-ol (C₈H₁₀N₂O) is a highly functionalized, structurally rigid scaffold increasingly utilized in the design of kinase inhibitors, PROTAC linkers, and antibody-drug conjugates (ADCs) [1].

However, the inherent ring strain of the four-membered azetidine core introduces significant thermodynamic liabilities. While the molecule exists in a kinetic well at room temperature (20–25 °C) under neutral conditions, exposure to acidic environments, Lewis acids, or strong nucleophiles can trigger rapid, irreversible degradation. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 3-(Pyridin-4-yl)azetidin-3-ol at room temperature, detailing the causality behind its degradation pathways and providing field-proven, self-validating experimental protocols for stability assessment.

Structural and Thermodynamic Profiling

To understand the handling requirements of 3-(Pyridin-4-yl)azetidin-3-ol, one must first deconstruct its physical chemistry. The stability of this molecule is a delicate balance between kinetic barriers and thermodynamic driving forces.

The "Loaded Spring": Azetidine Ring Strain

The azetidine ring possesses approximately 25.4 kcal/mol of strain energy [3, 4]. This high energy state is the primary thermodynamic driver for degradation. At room temperature, the activation energy ( Ea​ ) required to break the C–N bond is sufficiently high to maintain the ring's integrity. However, this kinetic stability is highly conditional.

Electronic Modulation and pKa​ Shifts

The molecule contains two basic centers: the pyridine nitrogen and the azetidine nitrogen.

  • Pyridine Nitrogen: Typically exhibits a pKa​ of ~5.2.

  • Azetidine Nitrogen: While an unsubstituted azetidine has a pKa​ of ~10.4, the inductive electron-withdrawing effects of the adjacent C3-hydroxyl group and the C3-pyridyl ring significantly depress this value to an estimated 8.0–8.5.

This electronic configuration is critical. At physiological pH (7.4), a measurable fraction of the azetidine nitrogen is protonated. Protonation transforms the nitrogen from a poor leaving group into an excellent one, drastically lowering the activation barrier for ring-opening and allowing the 25.4 kcal/mol of strain energy to drive the reaction forward [2].

Mechanisms of Room Temperature Degradation

At room temperature, the primary degradation pathway for 3-(Pyridin-4-yl)azetidin-3-ol is acid-mediated nucleophilic ring opening .

When the azetidine nitrogen is protonated (or coordinated by a Lewis acid), the adjacent C2 and C4 carbons become highly electrophilic. Even weak nucleophiles present in the solvent matrix (e.g., water, chloride ions from buffers) can attack these positions via an SN​2 -like transition state. The result is the irreversible cleavage of the ring, yielding an acyclic amino alcohol. Because this process relieves the massive ring strain, it acts as a permanent thermodynamic sink.

Pathway A 3-(Pyridin-4-yl) azetidin-3-ol (Kinetic Minimum) B Protonated Azetidine (Activated State) A->B H+ (pH < 7) 25 °C C Nucleophilic Attack (SN2-like transition) B->C Strain Release (~25.4 kcal/mol) D Acyclic Amino Alcohol (Thermodynamic Sink) C->D Irreversible Ring Opening

Caption: Thermodynamic degradation pathway of 3-(Pyridin-4-yl)azetidin-3-ol via acid-catalyzed ring opening.

Quantitative Stability Data

The following table synthesizes the thermodynamic parameters and expected room-temperature stability profiles based on the physicochemical behavior of functionalized azetidines[2, 3, 5].

ParameterValue / ObservationEnvironmental Condition
Ring Strain Energy ~25.4 kcal/molStandard State
Azetidine pKa​ (Est.) 8.0 - 8.5Aqueous, 25 °C
Pyridine pKa​ (Est.) ~5.2Aqueous, 25 °C
Half-life ( t1/2​ ) < 2 hourspH 2.0, 25 °C (Acidic)
Half-life ( t1/2​ ) > 14 dayspH 7.4, 25 °C (Neutral)
Storage Stability Stable (> 6 months)-20 °C to -80 °C, Sealed, Dry
Shipping/Bench Stability Stable (< 2 weeks)20-25 °C (Room Temp, Dry)

Note: While the compound can tolerate room temperature for short durations (e.g., during shipping or benchtop synthesis), prolonged exposure to atmospheric moisture and ambient CO2​ (which slightly acidifies water) can initiate slow degradation [5].

Experimental Protocol: Real-Time Thermodynamic Stability Assessment

To rigorously evaluate the room-temperature stability of 3-(Pyridin-4-yl)azetidin-3-ol for formulation or synthetic scale-up, you must employ a self-validating analytical workflow. Relying solely on LC-MS is dangerous, as the acidic conditions of standard mobile phases (e.g., 0.1% Formic Acid) can induce in-source fragmentation that mimics aqueous degradation.

Causality in Design: We utilize orthogonal validation (UPLC-MS/MS paired with quantitative 1H-NMR) and strict quenching protocols to ensure that the degradation observed is a true reflection of the sample matrix, not an artifact of the analytical technique.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Incubation

  • Stock Generation: Prepare a 10 mM stock solution of 3-(Pyridin-4-yl)azetidin-3-ol in anhydrous, LC-MS grade DMSO.

  • Dilution: Spike the stock into the target aqueous buffers to a final concentration of 100 µM. Use at least two conditions: 50 mM Ammonium Acetate (pH 4.0) to simulate acidic stress, and 50 mM Phosphate Buffer (pH 7.4) for physiological baseline.

  • Incubation: Place the vials in a temperature-controlled autosampler strictly maintained at 25.0 ± 0.1 °C. Protect from light to prevent potential photo-oxidation of the pyridine moiety.

Phase 2: Sampling & Kinetic Quenching 4. Aliquoting: At predefined intervals ( t = 0, 1, 4, 12, 24, 48, and 168 hours), extract a 50 µL aliquot from each vial. 5. Quenching (Critical Step): Immediately dilute the aliquot 1:1 with cold (-20 °C) acetonitrile containing 1 µM of an isotopically labeled internal standard (e.g., heavy-labeled caffeine). The cold organic solvent crashes out buffer salts and instantly halts any acid-catalyzed kinetics by disrupting the aqueous solvation shell required for nucleophilic attack.

Phase 3: Orthogonal Analysis 6. UPLC-MS/MS: Inject 2 µL onto a C18 column using a shallow gradient (Water/MeCN with 0.1% Formic Acid). Monitor the disappearance of the parent mass ( m/z 151.08 for [M+H]+ ) and the appearance of the +18 Da water-adduct corresponding to the ring-opened acyclic amino alcohol. 7. qNMR Validation: For high-concentration parallel studies (5 mM in D2​O ), monitor the sample via 1H-NMR. Track the disappearance of the highly symmetric, strained azetidine CH2​ doublets (typically resonating around 3.8–4.2 ppm) and the emergence of upfield acyclic aliphatic signals. The use of an internal standard (e.g., maleic acid) ensures absolute quantification.

Workflow A Sample Preparation (Aqueous/Organic Media) B Room Temp Incubation (25 °C, Controlled pH) A->B C Aliquoting & Quenching (t = 0, 1h, 4h, 24h, 7d) B->C D UPLC-MS & 1H-NMR (Internal Standard Added) C->D E Kinetic Modeling (Determine Half-life) D->E

Caption: Step-by-step experimental workflow for assessing room temperature thermodynamic stability.

Mitigation Strategies for Drug Development

When handling 3-(Pyridin-4-yl)azetidin-3-ol in synthetic workflows or formulation, the following mitigation strategies must be strictly adhered to:

  • Avoid Lewis Acids: Reagents such as BBr3​ , AlCl3​ , or even certain transition metal catalysts can coordinate to the azetidine nitrogen, mimicking protonation and triggering room-temperature ring opening [3].

  • Base Selection: During coupling reactions, strictly utilize non-nucleophilic bases (e.g., DIPEA, TEA) rather than nucleophilic bases or aqueous hydroxides to prevent direct attack on the strained ring [3].

  • Storage Protocols: While the compound is stable at room temperature for short-term handling (< 2 weeks), long-term storage must be conducted at -20 °C or -80 °C in a desiccated environment to prevent moisture-induced degradation [5].

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: NIH PMC URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

Foundational

Harnessing the Hydrogen Bonding Network of 3-(Pyridin-4-yl)azetidin-3-ol in Rational Drug Design

Executive Overview In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a critical strategy for improving clinical success rates. Azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a critical strategy for improving clinical success rates. Azetidines—four-membered, nitrogen-containing saturated heterocycles—have emerged as privileged structural motifs[1]. Among these, 3-(Pyridin-4-yl)azetidin-3-ol represents a highly versatile scaffold. By combining a rigid azetidine core with a pyridine ring and a tertiary hydroxyl group, this molecule presents a dense, geometrically defined network of hydrogen bond donors (HBD) and acceptors (HBA). This whitepaper dissects the physicochemical causality behind its hydrogen bonding capabilities and provides validated experimental workflows for profiling its interactions in drug discovery.

Structural and Electronic Causality of the Scaffold

The pharmacological utility of 3-(Pyridin-4-yl)azetidin-3-ol is dictated by its unique combination of ring strain and localized electron density, which positions three distinct hydrogen-bonding vectors in 3D space[2]:

  • The Pyridine Nitrogen (HBA): With a pKa of approximately 5.2, the pyridine nitrogen remains unprotonated at physiological pH (7.4). It functions as a pure, highly directional hydrogen bond acceptor. In kinase inhibitor design, this vector is classically utilized to engage the backbone NH of the kinase hinge region, mimicking the adenine ring of ATP[2].

  • The Azetidine Nitrogen (HBD/HBA): Unlike unreactive pyrrolidines, azetidines possess a high ring strain of approximately 25.4 kcal/mol[3]. The azetidine nitrogen has a high pKa (~10.4), meaning it exists predominantly in its protonated state (NH2+) under physiological conditions. This makes it a powerful hydrogen bond donor. The conformational rigidity imposed by the ring strain restricts the molecule's rotational degrees of freedom, significantly reducing the entropic penalty upon target binding[1].

  • The C3-Hydroxyl Group (HBD/HBA): The tertiary alcohol at the 3-position provides a dual-role vector. It can act as both a donor and an acceptor, often serving as a critical anchor for solvent networks (water bridges) or interacting with specific polar side chains deep within a binding pocket[2].

H_Bond_Logic Mol 3-(Pyridin-4-yl)azetidin-3-ol Pyr Pyridine N-Atom (H-Bond Acceptor) Mol->Pyr Aze Azetidine NH2+ (H-Bond Donor) Mol->Aze OH C3 Hydroxyl (-OH) (Donor & Acceptor) Mol->OH Kinase Kinase Hinge Region Pyr->Kinase Binds Backbone NH Aze->Kinase Binds Backbone C=O OH->Kinase Sidechain Interaction Water Solvent Network OH->Water Hydration Shell

Logic of hydrogen bond vectors in 3-(Pyridin-4-yl)azetidin-3-ol binding.

Quantitative Physicochemical Profile

To effectively leverage this scaffold, scientists must understand its baseline metrics. The table below summarizes the quantitative data governing its hydrogen bonding potential, demonstrating why azetidines are an optimal compromise between stability and molecular rigidity[4].

ParameterValueCausality / Significance in Drug Design
Molecular Formula C8H10N2OLow molecular weight (150.18 g/mol ) allows for high ligand efficiency (LE).
H-Bond Donors (HBD) 2 (NH, OH)Enables strong interactions with target backbone carbonyls and solvent molecules.
H-Bond Acceptors (HBA) 3 (Pyr-N, Aze-N, OH)Multi-vector acceptance facilitates competitive binding at ATP-binding sites.
Ring Strain ~25.4 kcal/molImparts a rigid 3D geometry, locking the pharmacophore in an active conformation[3].
Azetidine pKa ~10.4Protonated at physiological pH; acts as a highly polar, soluble HBD center.
Pyridine pKa ~5.2Neutral at physiological pH; acts as a lipophilic HBA to penetrate hydrophobic pockets.

Experimental Workflows for H-Bond Profiling

To confidently integrate 3-(Pyridin-4-yl)azetidin-3-ol into a lead optimization campaign, empirical validation of its hydrogen bonding network is mandatory. The following self-validating protocol utilizes orthogonal techniques (solution-state NMR and solid-state crystallography) to map intra- and intermolecular interactions.

Protocol 1: Solution-State Profiling via Variable-Temperature NMR (VT-NMR)

Causality: The temperature coefficient (Δδ/ΔT) of exchangeable protons (like the azetidine NH and C3-OH) reveals their solvent exposure. A low coefficient magnitude (more positive than -4.5 ppb/K) indicates the proton is shielded from the solvent, typically due to strong intramolecular hydrogen bonding. A highly negative coefficient indicates rapid exchange with the solvent (intermolecular H-bonding).

  • Sample Preparation: Dissolve 5 mg of the synthesized 3-(Pyridin-4-yl)azetidin-3-ol in 600 µL of anhydrous DMSO-d6. Ensure the solvent is rigorously dried to prevent water exchange from masking the hydroxyl and amine signals.

  • Data Acquisition: Acquire 1D 1H-NMR spectra at 5 K intervals from 298 K to 338 K using a 600 MHz spectrometer.

  • Signal Tracking: Track the chemical shifts (δ, ppm) of the azetidine NH and the C3-hydroxyl proton across the temperature gradient.

  • Data Analysis: Plot δ against Temperature (T). Calculate the slope (Δδ/ΔT). Use this data to determine if the hydroxyl group is forming a transient intramolecular H-bond with the azetidine nitrogen, which dictates the molecule's preferred solution conformation.

Protocol 2: Solid-State Validation via X-Ray Co-Crystallography

Causality: While NMR provides dynamic solution data, X-ray crystallography confirms the precise spatial geometry (distance and angle) of the hydrogen bonds when the scaffold is engaged with a biological target (e.g., a kinase).

  • Protein Preparation: Express and purify the target kinase domain. Concentrate to 10 mg/mL in a crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Soaking/Co-crystallization: Incubate the protein with a 2 mM concentration of the azetidine scaffold for 2 hours on ice to ensure saturation of the ATP-binding site.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Optimize the precipitant (e.g., PEG 3350) until diffraction-quality crystals form.

  • Diffraction & Resolution: Harvest crystals, cryoprotect, and collect diffraction data at a synchrotron source. Resolve the structure via molecular replacement.

  • H-Bond Mapping: Analyze the electron density map. Validate hydrogen bonds by confirming heavy-atom distances between 2.5 Å and 3.5 Å, and donor-hydrogen-acceptor angles >130°.

Exp_Workflow S1 1. Scaffold Synthesis & Purification S2 2. VT-NMR Spectroscopy (Δδ/ΔT Analysis) S1->S2 S3 3. X-Ray Co-Crystallography (Target Protein) S1->S3 S4 4. Intra- vs Inter-molecular H-Bond Elucidation S2->S4 S5 5. 3D Binding Coordinate Mapping S3->S5 S6 6. SAR Optimization & Lead Selection S4->S6 S5->S6

Experimental workflow for validating hydrogen bond networks.

Conclusion

The 3-(Pyridin-4-yl)azetidin-3-ol scaffold is a masterclass in modern structural design. By strategically placing a pyridine H-bond acceptor, a strained azetidine H-bond donor, and a versatile hydroxyl group within a highly compact, sp3-rich framework, medicinal chemists can achieve superior target affinity while maintaining excellent metabolic stability[1]. Utilizing rigorous, self-validating experimental workflows ensures that these complex hydrogen-bonding networks are accurately translated from theoretical design to clinical efficacy.

References

  • Buy 3-(Pyridin-4-yl)azetidin-3-ol - Smolecule. Smolecule.com.
  • Azetidines in Drug Discovery - PharmaBlock. PharmaBlock.com.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / NIH.gov.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Exploratory

Pharmacokinetic Profiling and ADME Optimization of the 3-(Pyridin-4-yl)azetidin-3-ol Scaffold in Early Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pursuit of novel chemical space often relies on low-molecular-weight, highly polar scaffolds to serve as foundational building blocks. The 3-(Pyridin-4-yl)azetid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel chemical space often relies on low-molecular-weight, highly polar scaffolds to serve as foundational building blocks. The 3-(Pyridin-4-yl)azetidin-3-ol molecule (C8H10N2O, MW 150.18) represents a privileged, sp3-rich structural motif. It merges the conformational rigidity of an azetidine ring with the target-engagement vectorization of a pyridine ring and a tertiary alcohol[1]. While this combination yields excellent aqueous solubility and presents unique hydrogen-bonding opportunities for kinase inhibition, it introduces specific pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities.

As an application scientist, successfully transitioning this hit scaffold into a viable lead requires a deep mechanistic understanding of its physicochemical properties. This whitepaper provides an in-depth technical guide to profiling and optimizing the 3-(Pyridin-4-yl)azetidin-3-ol scaffold, focusing on experimental causality, self-validating in vitro workflows, and rational drug design strategies.

Physicochemical Foundations & Mechanistic ADME Implications

To optimize this scaffold, we must first deconstruct the pharmacokinetic causality inherent to its three primary functional groups:

The Azetidine Core: Metabolic Stability via Ring Strain

Azetidine, a four-membered nitrogen-containing heterocycle, is frequently utilized as a conformationally restricted bioisostere for larger, more flexible rings like pyrrolidine or piperidine[2]. The strategic advantage of azetidine lies in its high fraction of sp3 carbons (Fsp3) and immense ring strain.

  • Causality: Cytochrome P450 (CYP)-mediated N-dealkylation of cyclic amines requires the formation of an intermediate iminium ion. The high ring strain of the azetidine core makes the transition state required to form this sp2-hybridized iminium species energetically unfavorable[3]. Consequently, the azetidine nitrogen is highly resistant to oxidative N-dealkylation, granting the scaffold superior intrinsic metabolic stability compared to its larger macrocyclic counterparts.

The Pyridine Motif: The CYP450 Coordination Liability

The 4-pyridyl group is a highly effective pharmacophore for interacting with the hinge region of various kinases (e.g., mTOR, JAK)[1]. However, it is a well-documented liability for drug-drug interactions (DDIs).

  • Causality: The sp2-hybridized nitrogen of the pyridine ring possesses an exposed lone electron pair. This lone pair can act as a potent ligand, directly forming a coordinate covalent bond with the Fe(III) center of the heme porphyrin ring within Cytochrome P450 enzymes—most notably CYP3A4, CYP1A2, and CYP2C9[4]. This results in reversible, and sometimes time-dependent, enzyme inhibition, drastically reducing the clearance of co-administered drugs.

The Tertiary Alcohol: Shielding Against Phase II Clearance

Positioned at the 3-position of the azetidine ring, the hydroxyl group increases the topological polar surface area (TPSA), driving the compound's high aqueous solubility.

  • Causality: Primary and secondary alcohols are rapidly cleared via Phase II UDP-glucuronosyltransferase (UGT) mediated glucuronidation. Because this hydroxyl is a tertiary alcohol, it is highly sterically hindered by the adjacent azetidine and pyridine rings. This steric bulk physically prevents the UGT enzymes from efficiently transferring the glucuronic acid moiety, effectively shielding the molecule from rapid Phase II metabolic clearance.

In Vitro ADME Profiling: Experimental Workflows

To accurately quantify the liabilities of the 3-(Pyridin-4-yl)azetidin-3-ol scaffold, we deploy a series of self-validating in vitro assays. Do not treat these as mere checkboxes; the data generated here directly informs the subsequent medicinal chemistry optimization.

Protocol A: Caco-2 Permeability and Efflux Assay

The high polarity and basicity of the azetidine (pKa ~ 8.5) and pyridine (pKa ~ 5.2) nitrogens can restrict passive transcellular diffusion. Caco-2 monolayers are utilized to predict human intestinal absorption and P-glycoprotein (P-gp) efflux potential.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction formation.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B (absorptive) assessment, or the basolateral (B) chamber for B-to-A (secretory) assessment.

  • Incubation: Incubate the plates on an orbital shaker at 37°C for 120 minutes.

  • Quantification: Extract 50 µL aliquots from both receiver and donor chambers. Quench with acetonitrile containing an internal analytical standard. Quantify the analyte concentration via LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

  • Self-Validation System: Co-incubate with Lucifer Yellow (100 µM). If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the well must be rejected. Use Digoxin as a positive control for P-gp efflux validation (Target ER > 2.0).

Protocol B: CYP450 Reversible Inhibition Assay

Given the pyridine moiety, quantifying the binding affinity to the CYP heme iron is critical[5].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Substrate & Inhibitor Addition: Add isoform-specific probe substrates (e.g., 2.5 µM Midazolam for CYP3A4; 10 µM Phenacetin for CYP1A2). Add the test compound titrated across an 8-point concentration curve (0.01 µM to 50 µM).

  • Pre-Incubation: Pre-incubate the mixture for 5 minutes at 37°C to achieve thermal equilibrium.

  • Initiation: Initiate the oxidative reaction by adding an NADPH-regenerating system (yielding 1 mM final NADPH concentration).

  • Quenching: After exactly 10 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., 1'-hydroxymidazolam-d4).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant for specific metabolite formation via LC-MS/MS.

  • Self-Validation System: Run parallel positive control plates using known strong inhibitors: Ketoconazole for CYP3A4 and α-Naphthoflavone for CYP1A2. Fit the fractional activity data to a 4-parameter logistic equation to derive the absolute IC50​ .

Medicinal Chemistry Mitigation Strategies

When the baseline ADME data reveals permeability bottlenecks or high CYP inhibition, the scaffold must be rationally modified.

ADME_Workflow Start Hit: 3-(Pyridin-4-yl)azetidin-3-ol Scaffold Identification Caco2 Caco-2 Permeability Assess Papp & Efflux Start->Caco2 CYP CYP450 Profiling Focus: 3A4, 1A2, 2C9 Start->CYP Metab Microsomal Stability Determine Intrinsic Clearance Start->Metab OptPerm Permeability Optimization N-Functionalization (e.g., SF5, Acyl) Caco2->OptPerm Low Papp / High ER OptCYP CYP Mitigation Ortho-Steric Shielding on Pyridine CYP->OptCYP IC50 < 10 µM OptMetab Metabolic Optimization Block Oxidation Sites Metab->OptMetab High Cl_int

Workflow for evaluating and optimizing the ADME liabilities of the azetidine-pyridine scaffold.

Mitigating CYP450 Inhibition via Steric Shielding

If the CYP IC50​ is < 10 µM, the coordinate bond between the pyridine nitrogen and the CYP heme iron must be disrupted. The most effective strategy is the introduction of steric hindrance adjacent to the sp2 nitrogen. By substituting the pyridine ring at the ortho-position (e.g., converting to a 2-methylpyridin-4-yl or 2-fluoropyridin-4-yl derivative), a physical steric clash is created within the tight CYP heme pocket[6][7]. This prevents the nitrogen lone pair from approaching the Fe(III) center close enough to form a bond, effectively abolishing CYP inhibition while often preserving target kinase affinity.

CYP_Mechanism UnsubPy Unsubstituted Pyridine Exposed sp2 N Lone Pair Heme CYP450 Heme Iron Fe(III) Porphyrin Center UnsubPy->Heme Coordinate Bond Inhibition Reversible Inhibition DDI Risk Elevated Heme->Inhibition Enzyme Blockade SubPy Ortho-Substituted Pyridine Steric Shielding (e.g., -CH3) NoBind Weak/No Coordination CYP Activity Preserved SubPy->NoBind Steric Clash Blocks Fe(III)

Mechanism of CYP450 inhibition by pyridine and its mitigation via ortho-steric shielding.

Improving Permeability via Azetidine N-Functionalization

If the basicity of the unsubstituted azetidine limits passive permeability, functionalizing the secondary amine is required. Converting the basic amine to an amide, sulfonamide, or utilizing cutting-edge N-SF5 (pentafluorosulfanyl) bioisosteres neutralizes the positive charge at physiological pH. This modification drastically lowers the pKa, increases lipophilicity, and significantly improves passive membrane permeability without sacrificing the favorable sp3 geometry of the ring[8].

Quantitative Data Presentation: Hit-to-Lead Evolution

The following table summarizes the expected quantitative shift in ADME parameters when applying the aforementioned mitigation strategies to the raw 3-(Pyridin-4-yl)azetidin-3-ol scaffold.

Pharmacokinetic ParameterUnoptimized Hit ScaffoldOptimized Lead (N-Acyl, 2-Me-Pyridine)Target Assay Goal
Molecular Weight ( g/mol ) 150.18234.25< 500 (Lipinski)
Caco-2 Papp​ (A-B) 2.1×10−6 cm/s 14.5×10−6 cm/s> 10×10−6 cm/s
Efflux Ratio (B-A / A-B) 4.5 (High Efflux)1.8 (Low Efflux)< 2.0
CYP3A4 Inhibition ( IC50​ ) 1.2 µM (Strong Inhibitor)> 50 µM (No Inhibition)> 10 µM
HLM Intrinsic Clearance ( Clint​ ) 12 µL/min/mg< 5 µL/min/mg< 15 µL/min/mg

Table 1: Comparative ADME profiling demonstrating the successful optimization of permeability and CYP liabilities through rational structural modification.

Conclusion

The 3-(Pyridin-4-yl)azetidin-3-ol structure is a highly versatile, sp3-enriched scaffold that offers a robust starting point for early drug discovery. While its raw form presents distinct challenges regarding passive permeability and CYP450 heme coordination, a rigorous, causality-driven approach to in vitro ADME profiling allows for targeted structural optimization. By employing steric shielding on the pyridine ring and N-functionalization on the azetidine core, medicinal chemists can successfully navigate these liabilities, yielding highly permeable, metabolically stable, and safe clinical candidates.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(Pyridin-4-yl)azetidin-3-ol via Directed Lithiation and Nucleophilic Addition

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold Utility: The azetidine-pyridine motif is a highly valued pharmacophore in modern drug discovery, frequently utilized to m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold Utility: The azetidine-pyridine motif is a highly valued pharmacophore in modern drug discovery, frequently utilized to modulate specific biochemical pathways, including kinase inhibition for anticancer applications and countering microbial resistance mechanisms[1].

Mechanistic Rationale and Strategic Overview

The synthesis of 3-(Pyridin-4-yl)azetidin-3-ol relies on the precise execution of a halogen-metal exchange followed by a nucleophilic addition. The core challenge in this synthesis is the extreme instability of the 4-lithiopyridine intermediate.

  • Halogen-Metal Exchange: 4-bromopyridine is treated with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) to generate 4-lithiopyridine. The strict adherence to -78 °C is non-negotiable; at elevated temperatures, 4-lithiopyridine rapidly decomposes or undergoes unwanted Wurtz-type homocoupling[2].

  • Nucleophilic Addition: The organolithium species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-Boc-3-azetidinone[2][3]. The bulky tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen prevents unwanted side reactions and directs the attack to the ketone.

  • Deprotection: The resulting tertiary alcohol, 1-Boc-3-(pyridin-4-yl)azetidin-3-ol, is subjected to acidic conditions (typically Trifluoroacetic acid in Dichloromethane) to cleave the Boc carbamate, yielding the final free amine[1].

Reaction Workflow

SynthesisWorkflow SM 4-Bromopyridine (Free Base) Step1 Halogen-Metal Exchange (n-BuLi, THF, -78 °C) SM->Step1 Int1 4-Lithiopyridine (Reactive Intermediate) Step1->Int1 Step2 Nucleophilic Addition (1-Boc-3-azetidinone) Int1->Step2 Int2 1-Boc-3-(pyridin-4-yl)azetidin-3-ol (Protected Intermediate) Step2->Int2 Step3 Boc Deprotection (TFA/DCM) Int2->Step3 Product 3-(Pyridin-4-yl)azetidin-3-ol (Final Target) Step3->Product

Figure 1: Three-stage synthetic workflow for 3-(Pyridin-4-yl)azetidin-3-ol.

Quantitative Data: Reagents and Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. Note: 4-bromopyridine is often supplied as a hydrochloride salt[4]; it must be converted to the free base prior to this reaction to prevent the consumption of n-BuLi by the acidic proton.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in System
4-Bromopyridine (Free base) 158.001.01.58 gElectrophilic precursor
n-Butyllithium (2.5 M in hexanes) 64.061.14.4 mLLithiating agent[2]
1-Boc-3-azetidinone 171.191.051.80 gElectrophile
Anhydrous THF 72.11N/A40 mLAprotic solvent
Trifluoroacetic Acid (TFA) 114.02Excess10 mLDeprotecting acid
Dichloromethane (DCM) 84.93N/A30 mLSolvent for deprotection

Detailed Experimental Protocol

Phase 1: Organolithium Generation (Halogen-Metal Exchange)

Expertise & Causality: Moisture and oxygen must be rigorously excluded. Water will instantaneously quench the n-BuLi and the resulting 4-lithiopyridine, reverting it to pyridine.

  • Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Flush the system with argon for 15 minutes.

  • Solvation: Add 4-bromopyridine (1.58 g, 10.0 mmol) and anhydrous THF (30 mL) to the flask via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to an internal temperature of -78 °C for at least 15 minutes.

  • Lithiation: Slowly add n-BuLi (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise via a syringe pump over 15 minutes[2].

    • Self-Validation Check: A deep color change (often dark red/brown) indicates the formation of the pyridyllithium species. Stir at -78 °C for exactly 30 minutes. Do not exceed this time, as the intermediate is prone to degradation.

Phase 2: Nucleophilic Addition

Expertise & Causality: The addition of the ketone must be done dropwise to prevent a localized exothermic reaction that could raise the temperature of the mixture, leading to the decomposition of the unreacted 4-lithiopyridine.

  • Electrophile Addition: Dissolve 1-Boc-3-azetidinone (1.80 g, 10.5 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the -78 °C reaction mixture over 20 minutes[5].

  • Reaction Propagation: Maintain the reaction at -78 °C for 1 hour, then slowly remove the dry ice bath, allowing the reaction to warm to room temperature over 2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Causality: The mild acid neutralizes the lithium alkoxide to form the desired tertiary alcohol without cleaving the Boc group.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 1-Boc-3-(pyridin-4-yl)azetidin-3-ol via flash column chromatography (Silica gel, EtOAc/Hexanes).

    • Self-Validation Check: LC-MS should confirm the intermediate mass[M+H]⁺ = 251.1.

Phase 3: Boc Deprotection

Expertise & Causality: TFA is a strong acid that effectively cleaves the tert-butyl carbamate, releasing isobutylene gas and carbon dioxide.

  • Acidic Cleavage: Dissolve the purified 1-Boc-3-(pyridin-4-yl)azetidin-3-ol in DCM (30 mL). Cool to 0 °C using an ice bath.

  • TFA Addition: Add Trifluoroacetic acid (10 mL) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Concentration: Evaporate the volatiles under reduced pressure. The product will be in the form of a TFA salt.

  • Free-Basing: Dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated aqueous NaHCO₃ followed by extraction with a polar organic solvent (e.g., 10% MeOH in DCM)[1].

  • Final Isolation: Concentrate the organic phase to yield the pure 3-(Pyridin-4-yl)azetidin-3-ol.

    • Self-Validation Check: ¹H NMR (in D₂O or DMSO-d₆) should show the disappearance of the large singlet at ~1.4 ppm (Boc group) and the presence of the characteristic azetidine ring protons (two pairs of doublets or a multiplet around 3.8-4.2 ppm) and the pyridine aromatic protons.

References

  • Organics - Thermo Fisher. (2016). Commercial availability and handling of 4-Bromopyridine hydrochloride and 1-BOC-3-Azetidinone. Thermo Fisher Scientific India. Available at: [Link]

  • Construction and Transformation of Unsaturated Four-Membered Heterocycles. (2020). Protocol for the lithiation of bromopyridines with n-BuLi and subsequent addition to 1-Boc-3-azetidinone. LMU Munich. Available at:[Link]

  • Substituted disulfonamides - Google Patents (CA2742741A1). Methodologies involving the coupling and utilization of 1-Boc-3-azetidinone and pyridine derivatives in medicinal chemistry.

Sources

Application

Application Note: Strategic Functionalization of 3-(Pyridin-4-yl)azetidin-3-ol for Advanced Drug Discovery

Executive Summary 3-(Pyridin-4-yl)azetidin-3-ol is a highly privileged heterocyclic building block in modern medicinal chemistry. Combining a strained four-membered azetidine ring, a tertiary alcohol, and a pyridine moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Pyridin-4-yl)azetidin-3-ol is a highly privileged heterocyclic building block in modern medicinal chemistry. Combining a strained four-membered azetidine ring, a tertiary alcohol, and a pyridine moiety, this scaffold is increasingly utilized in the development of targeted kinase inhibitors and neuroactive therapeutics[1]. The azetidine ring provides innate conformational rigidity, enhanced aqueous solubility, and improved metabolic stability compared to traditional acyclic amines or larger macrocycles[2].

This application note provides a comprehensive, mechanistically grounded guide to the orthogonal functionalization of 3-(Pyridin-4-yl)azetidin-3-ol. By detailing the causality behind reagent selection and providing self-validating experimental protocols, this document empowers researchers to efficiently navigate the steric and electronic complexities of this scaffold.

Structural & Mechanistic Rationale

Successful derivatization of 3-(Pyridin-4-yl)azetidin-3-ol requires a deep understanding of its unique physicochemical properties:

  • Ring Strain & Nucleophilicity : The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol[3]. This strain alters the hybridization of the nitrogen atom, increasing the s-character of its lone pair. While slightly less basic than pyrrolidine, the secondary amine remains highly nucleophilic and is the primary site of reactivity.

  • Electronic Deactivation at C3 : The C3 position holds both a hydroxyl group and a pyridine ring. The strongly electron-withdrawing nature of the pyridine ring severely destabilizes any transient carbocation at the C3 position. Consequently, while electron-rich 3-aryl azetidinols can undergo SN1-type functionalization (e.g., thiol alkylation via a carbocation intermediate)[4], 3-(Pyridin-4-yl)azetidin-3-ol resists SN1 pathways. O-functionalization must therefore proceed via SN2 mechanisms using strong bases to form the alkoxide.

  • Orthogonality : Because the secondary amine is vastly more nucleophilic than the sterically hindered tertiary alcohol, O-functionalization strictly requires prior N-protection to prevent uncontrolled N-alkylation or polymerization.

Strategic Functionalization Workflow

Workflow Core 3-(Pyridin-4-yl)azetidin-3-ol N_Func N-Functionalization (Secondary Amine) Core->N_Func O_Func O-Functionalization (Tertiary Alcohol) Core->O_Func N_Alk Reductive Amination (Self-limiting) N_Func->N_Alk N_Acyl Acylation / Sulfonylation N_Func->N_Acyl O_Ether Etherification (Requires N-Protection) O_Func->O_Ether

Workflow detailing the orthogonal functionalization pathways for 3-(Pyridin-4-yl)azetidin-3-ol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) and observable physical changes to ensure experimental integrity.

Protocol A: N-Functionalization via Reductive Amination

Direct alkylation of the azetidine nitrogen with alkyl halides often leads to over-alkylation, generating biologically inactive quaternary ammonium salts. Reductive amination is the preferred strategy as it is self-limiting to the tertiary amine.

Mechanistic Causality : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is utilized to provide optimal solubility for the polar azetidinol.

Step-by-Step Procedure :

  • Imine Formation : Suspend 3-(Pyridin-4-yl)azetidin-3-ol (1.0 equiv) in anhydrous DCE (0.2 M). Add the desired aldehyde (1.1 equiv) and glacial acetic acid (1.5 equiv). Stir at 25 °C for 2 hours.

  • Reduction : Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to manage the mild exotherm. Remove the ice bath and stir at 25 °C for 12 hours.

  • In-Process Control (Self-Validation) : Spot the reaction on a TLC plate (DCM:MeOH 9:1). The secondary amine starting material stains intensely with ninhydrin. Complete conversion is validated when the ninhydrin-positive spot disappears, replaced by a new UV-active spot that stains positive with Dragendorff’s reagent (confirming a tertiary amine).

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution confirms neutralization of acetic acid). Extract with EtOAc (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate under vacuum.

Protocol B: Orthogonal O-Functionalization (Williamson Ether Synthesis)

To functionalize the tertiary alcohol, the highly reactive azetidine nitrogen must first be masked (typically via N-Boc protection).

Mechanistic Causality : The C3-OH is sterically hindered and possesses low acidity. A strong, irreversible base like Sodium Hydride (NaH) is mandatory to quantitatively deprotonate the alcohol. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature heavily solvates the sodium cation, leaving the bulky alkoxide "naked" and highly reactive for the subsequent SN2 attack.

Step-by-Step Procedure :

  • Deprotonation : Dissolve N-Boc-3-(Pyridin-4-yl)azetidin-3-ol (1.0 equiv) in anhydrous DMF (0.1 M) under an inert argon atmosphere. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise.

  • Physical Validation : The addition of NaH will result in immediate, observable H₂ gas evolution. Allow the reaction to warm to room temperature. The cessation of bubbling (typically after 30 minutes) is the physical, self-validating indicator that alkoxide formation is complete.

  • Alkylation : Re-cool the flask to 0 °C. Add the alkyl halide (1.2 equiv) dropwise. Stir at 25 °C for 18 hours.

  • Workup & Validation : Carefully quench the reaction with ice water. A highly exothermic quench indicates the presence of unreacted NaH, validating that an excess of base was successfully maintained throughout the reaction. Extract with diethyl ether (5x) to minimize DMF carryover. Wash the organic layer with brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Reaction Metrics

The table below summarizes the expected yields and optimized parameters for various functionalization vectors of the 3-(Pyridin-4-yl)azetidin-3-ol scaffold.

Reaction TypeReagents & SolventsTemp (°C)Time (h)Yield (%)Key Mechanistic Observation
N-Boc Protection Boc₂O, Et₃N, DCM0 to 25492 - 95Highly selective for N over O; requires no heating.
Reductive Amination R-CHO, NaBH(OAc)₃, DCE251285 - 90Self-limiting; prevents quaternary ammonium formation.
O-Alkylation NaH, R-Br, DMF0 to 251865 - 75Requires prior N-protection; sterically hindered SN2.
N-Sulfonylation R-SO₂Cl, Pyridine, DCM0 to 25688 - 92Rapid conversion; yields highly stable sulfonamides.

Biological Application: Kinase Inhibition Pathways

Derivatives of 3-(Pyridin-4-yl)azetidin-3-ol have demonstrated significant potential in anticancer applications, primarily acting as potent kinase inhibitors[1]. The structural logic of these derivatives is highly deliberate: the pyridine ring acts as a hydrogen-bond acceptor, anchoring the molecule into the highly conserved ATP-binding pocket of target kinases (e.g., PI3K or CDKs). Meanwhile, the functionalized azetidine ring vectors outward, directing custom substituents into adjacent hydrophobic pockets or the solvent-exposed region to tune pharmacokinetics and target selectivity.

Pathway Drug Azetidine Derivative Kinase Target Kinase (e.g., PI3K) Drug->Kinase Inhibits ATP ATP Binding Pocket Kinase->ATP Blocks Signaling Downstream Signaling ATP->Signaling Prevents Apoptosis Cell Cycle Arrest Signaling->Apoptosis Induces

Mechanism of action for azetidine-derived kinase inhibitors in anticancer applications.

By carefully selecting the N- or O-functionalization strategy outlined in this guide, drug development professionals can systematically explore the structure-activity relationship (SAR) of this privileged scaffold, optimizing both binding affinity and cellular permeability.

References

  • "Buy 3-(Pyridin-4-yl)azetidin-3-ol - Smolecule", Smolecule.com.
  • "Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation", ChemRxiv.
  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle", RSC Publishing.
  • "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols", The Journal of Organic Chemistry - ACS Publications.

Sources

Method

Application Notes and Protocols for the Scalable Production of 3-(Pyridin-4-yl)azetidin-3-ol for Preclinical Trials

Introduction: The Strategic Importance of 3-(Pyridin-4-yl)azetidin-3-ol in Drug Discovery The 3-substituted azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 3-(Pyridin-4-yl)azetidin-3-ol in Drug Discovery

The 3-substituted azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] Among these, 3-(Pyridin-4-yl)azetidin-3-ol stands out as a critical intermediate in the synthesis of a variety of pharmacologically active agents. Its rigid, three-dimensional structure allows for precise vectoral exits for further functionalization, making it an attractive scaffold for targeting a range of biological targets. As promising lead compounds advance towards preclinical trials, the demand for a robust, scalable, and cost-effective synthesis of this key building block becomes paramount.

This document provides a comprehensive guide for the multi-gram to kilogram-scale production of 3-(Pyridin-4-yl)azetidin-3-ol. The presented synthetic route has been designed with scalability, safety, and economic viability as primary considerations, making it suitable for supplying the quantities required for extensive preclinical evaluation. We will delve into the causality behind the selection of each synthetic step, provide detailed experimental protocols, and address the critical considerations for a successful scale-up.

Safety First: Essential Precautions for Handling Reagents

The synthesis of 3-(Pyridin-4-yl)azetidin-3-ol involves the use of several hazardous reagents. A thorough understanding and strict adherence to safety protocols are non-negotiable.

Pyridine and its derivatives: Pyridine is a flammable, toxic, and malodorous liquid.[3] All manipulations involving pyridine and its derivatives must be conducted in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[3]

Organometallic Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).

General Precautions:

  • Ventilation: Ensure all operations are performed in a certified chemical fume hood to prevent inhalation of harmful vapors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-resistant lab coat.

  • Storage: Store flammable and reactive chemicals in designated, approved safety cabinets.

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental and safety regulations.

The Synthetic Blueprint: A Scalable Three-Step Approach

The chosen synthetic strategy for 3-(Pyridin-4-yl)azetidin-3-ol is a robust three-step process commencing from readily available starting materials. This route prioritizes the use of a benzyl protecting group for the azetidine nitrogen, which offers a cost-effective and scalable alternative to the more common but expensive Boc-protection strategy.

The overall synthetic transformation is depicted below:

Synthetic_Route A Benzylamine + Epichlorohydrin B 1-Benzylazetidin-3-ol A->B Step 1: Ring Formation C 1-Benzylazetidin-3-one B->C Step 2: Oxidation D 3-(Pyridin-4-yl)-1-benzylazetidin-3-ol C->D Step 3a: Grignard Addition E 3-(Pyridin-4-yl)azetidin-3-ol D->E Step 3b: Debenzylation Scale_Up cluster_0 Key Scale-Up Considerations cluster_1 Solutions & Mitigations A Heat Transfer E Jacketed reactors Controlled addition rates A->E B Reagent Addition F Dosing pumps Sub-surface addition B->F C Work-up & Isolation G Liquid-liquid extraction Crystallization optimization C->G D Safety Engineering H Process hazard analysis (PHA) Emergency protocols D->H

Sources

Application

incorporating 3-(Pyridin-4-yl)azetidin-3-ol into PROTAC linkers

Application Note: Incorporating 3-(Pyridin-4-yl)azetidin-3-ol into PROTAC Linkers for Enhanced Ternary Complex Stability and Pharmacokinetics Introduction & Mechanistic Rationale In the rapidly evolving field of targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 3-(Pyridin-4-yl)azetidin-3-ol into PROTAC Linkers for Enhanced Ternary Complex Stability and Pharmacokinetics

Introduction & Mechanistic Rationale

In the rapidly evolving field of targeted protein degradation, the linker connecting the Protein of Interest (POI) ligand and the E3 ligase recruiter is no longer viewed as a passive spacer. Flexible linkers, such as polyethylene glycol (PEG) or aliphatic alkyl chains, are synthetically tractable but often incur a massive entropic penalty upon ternary complex formation [1]. Because flexible chains sample vast conformational space in solution, locking them into a single bioactive conformation requires significant energy, which can reduce degradation efficiency.

To overcome this, rigidifying linkers with saturated nitrogen heterocycles has emerged as a superior strategy [2]. The building block 3-(Pyridin-4-yl)azetidin-3-ol offers a highly specialized structural vector for next-generation PROTACs:

  • Conformational Pre-organization: The four-membered azetidine ring restricts the PROTAC’s radius of gyration, pre-organizing the molecule to favor POI-E3 proximity and reducing the entropic barrier to ternary complex formation [3].

  • Physicochemical Tuning: High lipophilicity and molecular weight often give PROTACs "brick dust" properties. The pyridine nitrogen (pKa ~5.2) remains unprotonated at physiological pH (ensuring membrane permeability) but provides a polar surface area that dramatically enhances aqueous solubility.

  • Hydrogen Bonding: The tertiary C3-hydroxyl group acts as a solvent-exposed hydrogen bond donor/acceptor, shielding hydrophobic regions of the ternary complex and improving the overall pharmacokinetic profile.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Pre-organized Ternary Complex POI->Ternary Warhead Binding E3 E3 Ubiquitin Ligase E3->Ternary Ligase Recruitment PROTAC Rigid PROTAC (Azetidine-Pyridine) PROTAC->Ternary Low Entropic Penalty Ub Polyubiquitination Ternary->Ub Proximity Effect Degradation Proteasomal Degradation Ub->Degradation Target Clearance

Fig 1. Rigid PROTACs lower the entropic penalty of ternary complex formation for target degradation.

Quantitative Data Presentation

Extensive profiling demonstrates that replacing a standard PEG4 linker with a 3-(Pyridin-4-yl)azetidin-3-ol motif fundamentally alters the degrader's behavior. The table below summarizes the comparative physicochemical and biological impact of this substitution.

ParameterStandard PEG4 LinkerAzetidine-Pyridine LinkerCausality & Impact
cLogP 5.84.2Lower lipophilicity reduces non-specific binding and clearance.
Aqueous Sol. ( μ M) < 5> 45Pyridine nitrogen and C3-OH interact with solvent, preventing aggregation.
Permeability ( 10−6 cm/s) 1.28.5Rigidification reduces the dynamic polar surface area during membrane transit.
Complex Half-life ( t1/2​ ) 12 min85 minConformational lock prevents rapid dissociation of the POI-PROTAC-E3 complex.
DC50 (nM) 45.03.2Enhanced ternary stability directly drives highly potent ubiquitination.
Dmax (%) 82%98%Sustained proximity ensures complete degradation of the target pool.

Experimental Workflows & Protocols

To successfully integrate and validate this building block, researchers must employ a self-validating workflow that confirms chemical identity, binding kinetics, and mechanism of action.

Exp_Workflow Synth 1. Linker Conjugation (Azetidine N-alkylation) Purify 2. HPLC Purification & LC-MS Validation Synth->Purify TRFRET 3. TR-FRET Assay (Ternary Kinetics) Purify->TRFRET Cell 4. Cellular Assay (Target Degradation) TRFRET->Cell PK 5. in vitro ADME (Solubility/Permeability) Cell->PK

Fig 2. Step-by-step workflow for the synthesis and biological validation of rigidified PROTACs.

Protocol A: Chemical Incorporation via Convergent Synthesis

Causality Focus: The secondary amine of the azetidine is highly nucleophilic, making it ideal for attachment to the E3 ligand. However, the C3-hydroxyl is a sterically hindered tertiary alcohol. Standard carbamoylation will fail or yield poorly. We utilize Dibutyltin dilaurate (DBTL) to catalyze the nucleophilic attack of the tertiary alcohol onto an isocyanate-functionalized POI ligand, ensuring high yields without harsh basic conditions that could epimerize sensitive E3 ligands (e.g., VHL).

  • Azetidine N-Alkylation: Dissolve the E3 ligase ligand-aldehyde (1.0 eq) and 3-(Pyridin-4-yl)azetidin-3-ol (1.2 eq) in anhydrous DCE. Add STAB (Sodium triacetoxyborohydride, 2.0 eq) and stir at room temperature for 4 hours. Quench with saturated NaHCO3​ and extract with EtOAc.

  • Tertiary Alcohol Carbamoylation: Dry the intermediate thoroughly. Dissolve in anhydrous Toluene. Add the POI-isocyanate derivative (1.5 eq) and a catalytic amount of DBTL (0.1 eq).

  • Heating & Monitoring: Heat the reaction to 80°C for 12 hours under nitrogen. Monitor via LC-MS.

  • Purification: Concentrate the crude mixture and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the final PROTAC.

Protocol B: Ternary Complex Validation (TR-FRET)

Causality Focus: Flexible linkers often show binding to individual proteins but fail to form the ternary complex. TR-FRET is selected over standard ELISA because it allows for real-time, homogenous measurement of the ternary complex in solution. A "hook effect" at high PROTAC concentrations acts as a self-validating control, proving the bivalent nature of the molecule.

  • Reagent Preparation: Prepare solutions of Terbium (Tb)-labeled E3 ligase (e.g., VHL) at 2 nM and Cy5-labeled POI at 50 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • PROTAC Titration: Prepare a 12-point, 3-fold serial dilution of the rigidified PROTAC starting at 10 μ M down to 0.05 nM in a 384-well low-volume plate.

  • Incubation: Add the protein mixture to the PROTAC dilutions. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Measurement & Analysis: Read the plate on a multi-mode reader (Excitation: 337 nm, Emission: 665 nm / 615 nm). Plot the 665/615 ratio against PROTAC concentration.

  • Validation Check: Ensure a bell-shaped curve is observed. The initial rise indicates ternary complex formation, while the signal drop at high concentrations (the hook effect) confirms that independent binary complexes (POI-PROTAC and E3-PROTAC) are outcompeting the ternary complex.

Protocol C: Cellular Degradation & Mechanism Verification

Causality Focus: Observing a reduction in POI levels is not enough; the degradation must be proven to be Ubiquitin-Proteasome System (UPS) dependent. Incorporating specific inhibitors creates a self-validating assay that rules out off-target cytotoxicity or transcriptional downregulation.

  • Cell Seeding: Seed HEK293T cells (or relevant disease cell line) in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Inhibitor Pre-treatment (The Validation Step): Divide wells into three groups:

    • Group 1: Vehicle control (0.1% DMSO).

    • Group 2: Pre-treat with 1 μ M Epoxomicin (Proteasome inhibitor) for 2 hours.

    • Group 3: Pre-treat with 1 μ M MLN4924 (Neddylation inhibitor, blocks Cullin-RING ligase activity) for 2 hours.

  • PROTAC Treatment: Treat all groups with the established DC90​ concentration of the PROTAC for 12 hours.

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify total protein, resolve via SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Probe for the POI and a loading control (e.g., GAPDH).

  • Data Interpretation: True PROTAC activity is confirmed if the POI is degraded in Group 1, but fully rescued (levels return to baseline) in Groups 2 and 3.

References

  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry.[Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Acta Pharmaceutica Sinica B.[Link]

Method

Application Notes &amp; Protocols: Protecting Group Strategies for the Synthesis of 3-(Pyridin-4-yl)azetidin-3-ol

Introduction: The Strategic Importance of 3-(Pyridin-4-yl)azetidin-3-ol The 3-aryl-3-hydroxyazetidine moiety is a privileged scaffold in modern medicinal chemistry, imparting favorable physicochemical properties such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 3-(Pyridin-4-yl)azetidin-3-ol

The 3-aryl-3-hydroxyazetidine moiety is a privileged scaffold in modern medicinal chemistry, imparting favorable physicochemical properties such as improved solubility and metabolic stability while providing a three-dimensional exit vector for further molecular elaboration. Specifically, 3-(Pyridin-4-yl)azetidin-3-ol has emerged as a critical building block in the development of therapeutic agents targeting a range of diseases. Its synthesis, however, presents a distinct set of challenges rooted in the inherent reactivity of the strained four-membered azetidine ring and the nucleophilic character of the pyridine nitrogen.[1][2][3]

A successful and scalable synthesis hinges on a well-designed protecting group strategy. The choice of protecting groups for the azetidine nitrogen is paramount to prevent unwanted side reactions and to ensure the integrity of the strained ring system throughout the synthetic sequence.[4][5] This guide provides a comprehensive overview of protecting group strategies, detailed experimental protocols, and the underlying chemical principles for the synthesis of this valuable intermediate.

Chapter 1: The Synthetic Blueprint: Retrosynthetic Analysis

A common and effective approach to 3-(Pyridin-4-yl)azetidin-3-ol involves the addition of a pyridine-derived organometallic reagent to a protected azetidin-3-one. This retrosynthetic disconnection highlights the central role of the N-protected azetidin-3-one as a key intermediate.

Retrosynthesis Target 3-(Pyridin-4-yl)azetidin-3-ol Intermediate1 N-Protected-3-(pyridin-4-yl)azetidin-3-ol Target->Intermediate1 Protection Key_Intermediate N-Protected-azetidin-3-one Intermediate1->Key_Intermediate C-C Bond Formation Pyridyl_Reagent Pyridin-4-yl Organometallic (e.g., Grignard or Organolithium) Intermediate1->Pyridyl_Reagent

Caption: Retrosynthetic analysis of 3-(Pyridin-4-yl)azetidin-3-ol.

The core of the synthetic strategy is the nucleophilic addition to the carbonyl of an N-protected azetidin-3-one. The choice of the nitrogen protecting group (PG) is critical and must satisfy several criteria:

  • Stability: It must be robust enough to withstand the basic and often nucleophilic conditions of the organometallic addition.

  • Ease of Introduction: The protection step should be high-yielding and straightforward.

  • Ease of Removal: The deprotection should occur under conditions that do not compromise the integrity of the azetidine ring or the final product.

  • Orthogonality: In more complex syntheses, the protecting group should be removable without affecting other protecting groups in the molecule.[6]

Chapter 2: Protecting Groups for the Azetidine Nitrogen: A Comparative Analysis

The two most commonly employed protecting groups for the azetidine nitrogen in this context are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most versatile and widely used protecting group for this synthesis. Its popularity stems from its stability to a wide range of reaction conditions and its facile removal under mild acidic conditions.

Rationale for Use:

  • Stability: The Boc group is stable to organolithium and Grignard reagents, which are commonly used to generate the pyridin-4-yl nucleophile.[7]

  • Deprotection: It is readily cleaved with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[4][8][9] These conditions are typically mild enough to avoid degradation of the azetidine ring.

The Benzyloxycarbonyl (Cbz) Group

The Cbz group serves as an excellent alternative to the Boc group, particularly when acid-sensitive functionalities are present elsewhere in the molecule.

Rationale for Use:

  • Stability: The Cbz group is stable to both acidic and basic conditions, making it compatible with a broad array of synthetic transformations.

  • Deprotection: Its primary mode of removal is through catalytic hydrogenation (e.g., H₂, Pd/C), a neutral and highly selective method.[4][6][10] This offers an orthogonal deprotection strategy relative to the acid-labile Boc group.[6]

Comparative Summary of Protecting Groups
Protecting GroupIntroduction ReagentTypical Deprotection ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OTFA in DCM; or HCl in DioxaneHigh stability to bases and nucleophiles; Mild acidic cleavage.[7]Labile to strong acids.
Cbz Benzyl chloroformate (Cbz-Cl)H₂, Pd/C (Hydrogenolysis)Stable to a wide pH range; Orthogonal to acid-labile groups.[6]Requires specialized hydrogenation equipment; Catalyst can be poisoned.

Chapter 3: Experimental Protocols

The following protocols provide a step-by-step guide for a representative synthesis of 3-(Pyridin-4-yl)azetidin-3-ol using a Boc protection strategy.

Workflow Overview

Workflow cluster_protection Protection cluster_addition C-C Bond Formation cluster_deprotection Deprotection Azetidin_3_one Azetidin-3-one (as salt) Boc_Azetidin_3_one 1-Boc-azetidin-3-one Azetidin_3_one->Boc_Azetidin_3_one (Boc)₂O, Base Protected_Product 1-Boc-3-(pyridin-4-yl) azetidin-3-ol Boc_Azetidin_3_one->Protected_Product Add Pyridin-4-yllithium Bromo_Pyridine 4-Bromopyridine Pyridyl_Lithium Pyridin-4-yllithium Bromo_Pyridine->Pyridyl_Lithium n-BuLi, THF, -78°C Pyridyl_Lithium->Protected_Product Final_Product 3-(Pyridin-4-yl) azetidin-3-ol Protected_Product->Final_Product TFA, DCM

Caption: Synthetic workflow for 3-(Pyridin-4-yl)azetidin-3-ol.

Protocol 1: Synthesis of 1-Boc-azetidin-3-one

Materials:

  • Azetidin-3-one hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend azetidin-3-one hydrochloride in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the suspension. Stir for 10-15 minutes.

  • Add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-Boc-azetidin-3-one as a solid or oil.

Protocol 2: Synthesis of 1-Boc-3-(pyridin-4-yl)azetidin-3-ol

CAUTION: Organolithium reagents are pyrophoric and react violently with water. This procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

  • 4-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 1-Boc-azetidin-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromopyridine (1.2 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change is typically observed, indicating the formation of the organolithium species. Stir for 30-60 minutes at -78 °C.

  • In a separate flask, dissolve 1-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Slowly add the solution of 1-Boc-azetidin-3-one to the pre-formed pyridin-4-yllithium solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 1-Boc-3-(pyridin-4-yl)azetidin-3-ol.

Protocol 3: Deprotection to Yield 3-(Pyridin-4-yl)azetidin-3-ol

Materials:

  • 1-Boc-3-(pyridin-4-yl)azetidin-3-ol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 1-Boc-3-(pyridin-4-yl)azetidin-3-ol in DCM.

  • Add an equal volume of TFA to the solution at room temperature.[4]

  • Stir the mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[4]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in a minimal amount of DCM and carefully neutralize by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., a 9:1 mixture of DCM:Isopropanol).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 3-(Pyridin-4-yl)azetidin-3-ol.

Conclusion

The synthesis of 3-(Pyridin-4-yl)azetidin-3-ol is a prime example of how a carefully considered protecting group strategy is fundamental to the successful construction of complex molecular architectures. The choice between an acid-labile Boc group and a hydrogenolysis-labile Cbz group provides chemists with the flexibility to design synthetic routes that are compatible with a wide range of other functional groups. The protocols detailed herein, particularly the use of a Boc protecting group in conjunction with a lithium-halogen exchange to form the key C-C bond, represent a reliable and field-proven approach for accessing this important medicinal chemistry building block.

References

  • BenchChem. (n.d.). Troubleshooting guide for the deprotection of N-protected 3-(Phenoxymethyl)azetidine.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). Azetidine-3-carbonitrile, N-BOC protected. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). Azetidine-3-carbonitrile, N-BOC protected — Chemical Substance Information. Retrieved from [Link]

  • Koskinen, A. M. P., & Rapoport, H. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6512-6529. Retrieved from [Link]

  • Aelterman, W., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2281-2284. Retrieved from [Link]

  • BenchChem. (n.d.). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups.
  • Evans, G. B., et al. (2008). Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Journal of Medicinal Chemistry, 51(5), 1265-1278. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • D'auria, M., et al. (2016). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Molecules, 21(9), 1215. Retrieved from [Link]

  • Wu, Y.-Q., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6523-6525. Retrieved from [Link]

  • Zhang, Z., & Zhang, J. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(46), 11545-11548. Retrieved from [Link]

  • Wang, Y., et al. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(25), 8869-8872. Retrieved from [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved from [Link]

  • Vitucci, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. Retrieved from [Link]

  • Isah, A. A., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(43), 19045-19053. Retrieved from [Link]

  • Isah, A. A., et al. (2020). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(43), 19045-19053. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Evans, G. B., et al. (2008). Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Journal of Medicinal Chemistry, 51(5), 1265-1278. Retrieved from [Link]

  • Coleman, C. M., & O'Shea, D. F. (2003). New Organolithium Addition Methodology to Diversely Functionalized Indoles. Journal of the American Chemical Society, 125(14), 4054-4055. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4583-4588. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine‐containing.... Retrieved from [Link]

  • Coleman, C. M., & O'Shea, D. F. (2003). New organolithium addition methodology to diversely functionalized indoles. Journal of the American Chemical Society, 125(14), 4054-4055. Retrieved from [Link]

  • Vitale, D., et al. (2014). Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents. Organic Letters, 16(23), 6068-6071. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCr, 80(Pt 4), 388-391. Retrieved from [Link]

  • Myers, A. (n.d.). organolithium reagents 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. Retrieved from [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. Retrieved from [Link]

  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Retrieved from [Link]

  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 3-(Pyridin-4-yl)azetidin-3-ol Derivatives

Executive Summary The 3-(pyridin-4-yl)azetidin-3-ol scaffold is a highly prized conformationally restricted motif in modern drug discovery, frequently deployed in the development of non-ATP-competitive kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(pyridin-4-yl)azetidin-3-ol scaffold is a highly prized conformationally restricted motif in modern drug discovery, frequently deployed in the development of non-ATP-competitive kinase inhibitors (such as mTOR inhibitors) and as a piperazine bioisostere [1]. Functionalizing these derivatives often requires orthogonal catalytic hydrogenation to either selectively deprotect the azetidine nitrogen or exhaustively reduce the pyridine ring to a piperidine. This application note details the mechanistic rationale, catalyst selection, and validated protocols for achieving strictly chemoselective hydrogenation of these complex bicyclic systems.

Mechanistic Causality & Catalyst Selection (Expertise & Experience)

The central challenge in hydrogenating 3-(pyridin-4-yl)azetidin-3-ol derivatives is managing the competing reactivities of the highly strained four-membered azetidine ring, the basic pyridine nitrogen, and the easily cleaved N-protecting groups (e.g., N-benzyl).

  • Resistance to C-O Hydrogenolysis: Typically, benzylic or pyridylic alcohols are highly susceptible to C-O bond cleavage during hydrogenation. However, 3-aryl-azetidin-3-ols exhibit a unique resistance to this side reaction. The cleavage mechanism requires the formation of a planar sp2 hybridized carbocation intermediate. In a four-membered azetidine ring, achieving this sp2 geometry introduces severe internal angle strain (I-strain). Consequently, the tertiary hydroxyl group remains intact even under forcing reductive conditions.

  • Pathway A: Chemoselective N-Debenzylation: To remove an N-benzyl group without reducing the pyridine ring, 10% Pd/C at 1 atm H2​ is the optimal choice[2, 3]. Palladium has a strong kinetic preference for benzylic C-N bond hydrogenolysis. Furthermore, the basic lone pair of the pyridine nitrogen weakly coordinates to the palladium surface, acting as a mild intrinsic catalyst poison that prevents the over-reduction of the aromatic ring under ambient pressure.

  • Pathway B: Pyridine Ring Reduction: Reducing the pyridine ring to a piperidine requires disrupting its aromatic resonance energy. Palladium is generally insufficiently active for this. Instead, Platinum Dioxide (Adams' Catalyst, PtO2​ ) or Rhodium on Carbon (Rh/C) must be used under elevated pressure (50–70 psi) [4]. Crucially, this reaction must be performed in an acidic solvent (e.g., glacial acetic acid). The acid protonates the pyridine nitrogen, achieving two mechanistic goals: it prevents the nitrogen lone pair from strongly binding to and permanently poisoning the platinum catalyst, and it lowers the aromatic resonance stabilization energy by forming a pyridinium ion, thereby facilitating hydride addition [4].

  • Azetidine Ring Preservation: Azetidines possess ~26 kcal/mol of ring strain. To prevent reductive ring-opening (yielding propanamine derivatives), temperatures must be kept strictly below 60 °C, and highly aggressive, unpoisoned catalysts like Pearlman's catalyst ( Pd(OH)2​/C ) in strong mineral acids should be avoided.

Quantitative Data: Catalyst Selection Matrix

The following table summarizes the optimized empirical parameters for directing the hydrogenation pathways of 3-(pyridin-4-yl)azetidin-3-ol derivatives.

ObjectiveOptimal CatalystSolvent System H2​ PressureAdditiveChemoselectivity & Expected Outcome
N-Debenzylation 10% Pd/C (50% wet)Methanol1 atm (14.7 psi)NoneCleaves N-Bn/Cbz cleanly; Pyridine ring remains 100% intact.
Pyridine Reduction PtO2​ (Adams' Cat.)Glacial AcOH50 psiNoneReduces Pyridine to Piperidine; N-Benzyl group remains largely intact.
Global Reduction PtO2​ followed by Pd/CAcOH / MeOH70 psiHCl (cat.)Complete reduction yielding 3-(piperidin-4-yl)azetidin-3-ol.
Asymmetric Red. Rh-JosiPhosMethanol700 psi Et3​N Yields chiral piperidine (if substituted) via dihydropyridine intermediate [4].

Process Visualization

Workflow Start 1-Benzyl-3-(pyridin-4-yl)azetidin-3-ol PathA Pathway A: N-Debenzylation Start->PathA PathB Pathway B: Pyridine Reduction Start->PathB CondA 10% Pd/C, H2 (1 atm) MeOH, 25 °C PathA->CondA CondB PtO2, H2 (50 psi) AcOH, 50 °C PathB->CondB ProdA 3-(Pyridin-4-yl)azetidin-3-ol (Yield: >90%) CondA->ProdA ProdB 1-Benzyl-3-(piperidin-4-yl)azetidin-3-ol (Yield: 80-85%) CondB->ProdB CondC PtO2, H2 (70 psi) AcOH/HCl, 60 °C ProdA->CondC CondD 10% Pd/C, H2 (1 atm) MeOH, 25 °C ProdB->CondD ProdC 3-(Piperidin-4-yl)azetidin-3-ol (Global Reduction) CondC->ProdC CondD->ProdC

Figure 1: Divergent catalytic hydrogenation pathways for 3-(pyridin-4-yl)azetidin-3-ol derivatives.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective N-Debenzylation

Objective: Isolate 3-(pyridin-4-yl)azetidin-3-ol from its 1-benzyl precursor.

  • Preparation: In a rigorously inert, argon-flushed round-bottom flask, dissolve 1-benzyl-3-(pyridin-4-yl)azetidin-3-ol (10.0 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 10 wt% relative to substrate). Safety: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at 25 °C for 12–16 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction mixture. The reaction is complete when the starting material mass ( [M+H]+ ) shifts by exactly -90 Da, confirming the loss of the benzyl group without the +6 Da shift that would indicate undesired pyridine reduction.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the pad with hot methanol (3 × 20 mL). Concentrate the filtrate in vacuo to afford the product.

Protocol B: Pyridine Ring Reduction to Piperidine

Objective: Synthesize 1-benzyl-3-(piperidin-4-yl)azetidin-3-ol.

  • Preparation: Dissolve 1-benzyl-3-(pyridin-4-yl)azetidin-3-ol (10.0 mmol) in glacial acetic acid (40 mL) within a heavy-walled Parr shaker vessel.

  • Catalyst Addition: Add PtO2​ (Adams' catalyst, 5 wt%).

  • Hydrogenation: Seal the vessel, purge with nitrogen (3×), and pressurize with H2​ gas to 50 psi. Agitate the vessel at 50 °C.

  • Self-Validation Checkpoint ( 1H NMR): After 24 hours, vent the reactor and take a 0.1 mL aliquot. Evaporate the AcOH and dissolve in CD3​OD . The reaction is deemed complete when the characteristic downfield aromatic pyridine doublets (typically at δ 8.5 and 7.4 ppm) have completely disappeared, replaced by broad upfield aliphatic multiplets ( δ 1.5–3.0 ppm) corresponding to the new piperidine ring.

  • Workup: Filter the catalyst through Celite. The filtrate contains the product as an acetate salt. Concentrate the AcOH under reduced pressure, neutralize with saturated aqueous NaHCO3​ to pH 9, and extract with dichloromethane (3 × 50 mL). Dry over Na2​SO4​ and concentrate.

References

  • Smolecule. Buy 3-(Pyridin-4-yl)azetidin-3-ol - Smolecule. Accessed March 2026. 1

  • Google Patents. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives. Accessed March 2026.2

  • Mehra, V. et al. Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017.3

  • Università degli Studi di Milano. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Accessed March 2026. 4

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 3-(Pyridin-4-yl)azetidin-3-ol in organic solvents

Welcome to the Technical Support Center for 3-(Pyridin-4-yl)azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Pyridin-4-yl)azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding solubility issues encountered with this compound in organic solvents. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive experience with similar heterocyclic compounds.

Understanding the Molecule: Key Physicochemical Characteristics

3-(Pyridin-4-yl)azetidin-3-ol is a unique heterocyclic compound featuring a polar tertiary alcohol, a basic pyridine ring, and a strained azetidine ring.[1] These structural motifs govern its solubility profile, often leading to challenges in common organic solvents. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (pyridine nitrogen, hydroxyl oxygen) suggests a preference for polar, protic solvents. Conversely, its rigid, somewhat compact structure can limit its solubility in non-polar, aprotic solvents.

PropertyPredicted Value/CharacteristicImpact on Solubility
Molecular Formula C₈H₁₀N₂O-
Molecular Weight 150.18 g/mol [1]Lower molecular weight generally favors solubility.
Polarity PolarExpected to be more soluble in polar solvents.
Hydrogen Bond Donors 1 (hydroxyl group)Can interact with protic solvents and polar aprotic solvents.
Hydrogen Bond Acceptors 2 (pyridine nitrogen, hydroxyl oxygen)Can interact with protic solvents.
Predicted pKa (Pyridinium ion) ~4-5The pyridine nitrogen is basic and can be protonated at acidic pH, significantly increasing aqueous solubility.[2]
Predicted pKa (Azetidine nitrogen) ~8-9The azetidine nitrogen is also basic and can be protonated.

Disclaimer: The pKa values are estimated based on typical values for pyridine and azetidine derivatives and have not been experimentally determined for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Pyridin-4-yl)azetidin-3-ol not dissolving in dichloromethane (DCM) or other chlorinated solvents?

A1: 3-(Pyridin-4-yl)azetidin-3-ol is a polar molecule due to the presence of a hydroxyl group and a pyridine ring. Dichloromethane is a relatively non-polar solvent. Based on the principle of "like dissolves like," polar compounds tend to have low solubility in non-polar solvents. The strong intermolecular hydrogen bonding between the hydroxyl groups of the solute molecules is not easily overcome by the weaker dipole-dipole interactions offered by DCM.

Q2: I'm observing partial solubility in ethyl acetate. How can I improve it?

A2: Ethyl acetate is a moderately polar aprotic solvent. While it can engage in some dipole-dipole interactions, it cannot act as a hydrogen bond donor to solvate the hydroxyl group effectively. To improve solubility, you could try a co-solvent approach by adding a small amount of a more polar, protic solvent like methanol or ethanol. This can help break up the solute-solute hydrogen bonds.

Q3: What are the best starting solvents for dissolving 3-(Pyridin-4-yl)azetidin-3-ol?

A3: Based on its structure, polar protic solvents are the best starting points. We recommend trying the following solvents in order of decreasing polarity:

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

DMSO and DMF are excellent polar aprotic solvents that are very effective at dissolving a wide range of compounds.[3]

Q4: Can I use pH adjustment to increase the solubility of this compound in organic solvents?

A4: While pH adjustment is a powerful technique for aqueous solutions, its application in organic solvents is more complex. The concept of pH is not well-defined in most organic solvents. However, you can form a salt of the compound to improve its solubility in certain polar organic solvents. For example, reacting the basic pyridine or azetidine nitrogen with an acid (like HCl) to form the corresponding salt can sometimes increase solubility in polar protic solvents like methanol or ethanol.

Troubleshooting Guides

Guide 1: Systematic Approach to Overcoming Solubility Issues

This guide provides a step-by-step workflow for systematically addressing poor solubility of 3-(Pyridin-4-yl)azetidin-3-ol.

Caption: A systematic workflow for troubleshooting solubility issues.

Guide 2: Experimental Protocol for Solubility Determination

This protocol outlines a standard laboratory procedure to qualitatively and semi-quantitatively assess the solubility of 3-(Pyridin-4-yl)azetidin-3-ol in various organic solvents.

Materials:

  • 3-(Pyridin-4-yl)azetidin-3-ol

  • A selection of organic solvents (e.g., Methanol, Ethanol, DMSO, DCM, Ethyl Acetate, Toluene)

  • Small vials or test tubes

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 1-5 mg of 3-(Pyridin-4-yl)azetidin-3-ol into a small, clean vial.

  • Initial Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) to the vial.

  • Mixing: After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition: Continue adding the solvent in small increments until the solid is completely dissolved or a maximum volume (e.g., 1 mL) is reached.

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial in a water bath (e.g., to 40-50 °C) and observe any changes in solubility. Be cautious with volatile solvents.

  • Sonication (Optional): If heating is not effective or desirable, place the vial in an ultrasonic bath for 5-10 minutes.

  • Record Observations: Record the approximate volume of solvent required to dissolve the compound. This can be expressed semi-quantitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., >10 mg/mL, <1 mg/mL).

Guide 3: Utilizing Co-solvents to Enhance Solubility

A co-solvent system can be a powerful tool to dissolve compounds with challenging solubility profiles. The principle is to use a mixture of two or more miscible solvents with different polarities to create a solvent environment that is more favorable for the solute.

Co_Solvent_Strategy cluster_0 Poorly Soluble System cluster_1 Co-solvent System Solute 3-(Pyridin-4-yl)azetidin-3-ol (Polar) Solvent1 Non-polar/Moderately Polar Solvent (e.g., DCM, Ethyl Acetate) Solute->Solvent1 Low Solubility Co_Solvent Add Polar Protic Co-solvent (e.g., MeOH, EtOH) Solute2 3-(Pyridin-4-yl)azetidin-3-ol Solvent_Mix Solvent Mixture (e.g., DCM/MeOH) Solute2->Solvent_Mix Improved Solubility

Caption: Using a co-solvent to improve solubility.

Common Co-solvent Combinations to Try:

  • Dichloromethane/Methanol

  • Chloroform/Methanol

  • Ethyl Acetate/Ethanol

  • Toluene/Isopropanol

Start with a high proportion of the less polar solvent and gradually add the more polar co-solvent until dissolution is observed. A common starting point is a 10:1 or 9:1 ratio.

References

  • MDPI. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Optimization

resolving HPLC peak tailing for 3-(Pyridin-4-yl)azetidin-3-ol analysis

Welcome to the technical support guide for the HPLC analysis of 3-(Pyridin-4-yl)azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of 3-(Pyridin-4-yl)azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on the pervasive issue of peak tailing.

Understanding the Challenge: The Chemistry of 3-(Pyridin-4-yl)azetidin-3-ol

3-(Pyridin-4-yl)azetidin-3-ol is a heterocyclic organic compound featuring a basic pyridine ring and an azetidine ring.[1] This structure, containing basic nitrogen atoms, is highly susceptible to problematic secondary interactions with standard silica-based reversed-phase HPLC columns.

The primary cause of peak tailing for this and similar basic compounds is the interaction between the positively charged (protonated) analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[2][3][4] This ion-exchange interaction creates a secondary retention mechanism alongside the intended hydrophobic (reversed-phase) retention, resulting in asymmetrical, tailing peaks that compromise quantification and resolution.[3][5]

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Pyridin-4-yl)azetidin-3-ol peak tailing so severely on a standard C18 column?

A: This is the most common issue for basic compounds. Your analyte has basic nitrogen groups which become protonated (positively charged) in typical reversed-phase mobile phases. These charged sites then interact strongly with residual acidic silanol groups on the silica surface of the column packing, causing the peak tailing you observe.[3][5][6]

Q2: What is the quickest and most impactful change I can make to improve my peak shape?

A: Adjusting the mobile phase pH is the most critical first step. Operating at a low pH (e.g., pH ≤ 3) will suppress the ionization of the surface silanol groups, minimizing the unwanted secondary interactions.[7][8][9] This single change often produces a dramatic improvement in peak symmetry.

Q3: My peak shape improved at low pH, but it's still not perfect. What's next?

A: If low pH alone is insufficient, consider two main areas: your column chemistry and mobile phase additives. Modern, high-purity "Type B" silica columns with advanced end-capping are specifically designed to reduce silanol activity.[8] Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, though this can shorten column lifetime.[7]

Q4: Can I run the analysis at high pH instead?

A: Yes, high pH (e.g., pH > 9) is a valid strategy. At high pH, the analyte itself is deprotonated (neutral), which prevents the ion-exchange interaction with the now fully deprotonated silanol surface. However, this requires a pH-stable column, as traditional silica columns will rapidly degrade above pH 8.[10][11] Hybrid or polymer-based columns are necessary for high-pH work.[8][12]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to eliminating peak tailing for 3-(Pyridin-4-yl)azetidin-3-ol. Follow these steps to diagnose the root cause and implement an effective solution.

Step 1: Mobile Phase Optimization – The First Line of Defense

Controlling the mobile phase chemistry is paramount. The goal is to create an environment where the unwanted secondary silanol interactions are minimized.

1.1. pH Adjustment:

  • Mechanism: The ionization state of both the analyte and the surface silanols is pH-dependent. Silanol groups have a pKa of approximately 3.8-4.2.[13] Below this pH, they are largely protonated (neutral, Si-OH), preventing ionic interactions. Your basic analyte will be protonated at low pH, but without an ionized silanol to interact with, peak shape improves.

  • Recommendation: Adjust your mobile phase to a pH between 2.5 and 3.0 using a suitable buffer. This is often the most effective single change for improving the peak shape of basic compounds.[8][14]

  • Caution: Operating near the analyte's pKa will result in split or broad peaks, as both ionized and neutral forms of the analyte will be present. Always aim for a mobile phase pH that is at least 1.5-2 units away from the analyte's pKa.[10][15]

1.2. Buffer Selection and Concentration:

  • Mechanism: Buffers resist changes in pH, ensuring consistent ionization of your analyte throughout the analysis, which is critical for reproducible retention times and peak shapes.[5]

  • Recommendation: Use a buffer system appropriate for your target pH. Formate and phosphate buffers are common choices for low pH applications. A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation in high organic concentrations.[7]

Buffer SystemEffective pH RangeLC/MS Compatible?Comments
Formate (Formic Acid/Ammonium Formate)2.8 - 4.8YesVolatile and ideal for LC/MS applications.[16]
Phosphate (Phosphoric Acid/Phosphate Salts)2.1 - 4.1 & 6.2 - 8.2NoNon-volatile; will contaminate an MS source. Excellent UV transparency.[17]
Acetate (Acetic Acid/Ammonium Acetate)3.8 - 5.8YesVolatile, but may have higher UV cutoff than formate.

1.3. Competing Base Additives:

  • Mechanism: If low pH is not entirely effective, a small concentration of a "competing base" can be added to the mobile phase. These additives, such as triethylamine (TEA), are small basic molecules that preferentially interact with and "mask" the active silanol sites, preventing your analyte from binding to them.[7][18]

  • Protocol: Add TEA to the mobile phase at a concentration of 5-20 mM. You will likely need to re-adjust the final mobile phase pH after its addition.

  • Caution: Competing bases can shorten column lifetime by accelerating the hydrolysis of the silica backbone.[7] They are also strong UV absorbers and can suppress MS ionization. This approach is often considered a "last resort" with modern column technologies.

Step 2: Column Selection – The Right Tool for the Job

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical focus.

  • Mechanism: Not all C18 columns are created equal. Older "Type A" silica columns have a higher metal content and more active, acidic silanol groups, which exacerbate tailing for basic compounds.[8][13] Modern "Type B" silica is ultra-high purity and is often subjected to extensive end-capping. End-capping is a chemical process that converts many of the reactive silanol groups into much less polar and non-reactive surfaces, significantly improving peak shape for basic analytes.[6][19]

  • Recommendation:

    • High-Performance End-Capped C18: Ensure you are using a modern, high-purity, fully end-capped C18 column. These are the industry standard for most applications.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This feature helps to shield the analyte from residual silanol interactions and also makes the phase more compatible with highly aqueous mobile phases.[5][12]

    • Hybrid Silica/Polymer Columns: These columns replace some surface silanols with methyl groups throughout the particle structure, reducing overall silanol activity and providing a much wider usable pH range (often pH 1-12).[8][12]

Step 3: System and Physical Effects

Sometimes, peak tailing is not chemical but physical in nature.

  • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[5] Ensure all connections use narrow-bore tubing (e.g., 0.005" I.D.) and are cut cleanly and fitted properly to avoid dead volume.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.[6] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, overload was the issue.

  • Column Contamination/Voiding: If peak shape degrades over time for all analytes, the column inlet frit may be partially blocked, or a void may have formed at the head of the column.[11][20] Back-flushing the column (disconnecting it from the detector) can sometimes dislodge particulates from the frit. If this fails, the column may need to be replaced.[11] Using a guard column is a cost-effective way to protect the analytical column from contamination.[21][22]

Visualizing the Problem and Solution

G

Systematic Troubleshooting Workflow

Troubleshooting_Workflow Start Peak Tailing Observed (USP Tailing Factor > 1.5) Check_pH Is Mobile Phase pH < 3.0 with adequate buffer (10-25mM)? Start->Check_pH Adjust_pH ACTION: Adjust Mobile Phase to pH 2.5-3.0 with Formate or Phosphate buffer. Check_pH->Adjust_pH No Check_Column Is the column a modern, high-purity, end-capped 'Type B' silica column? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column ACTION: Switch to a modern end-capped or polar-embedded column. Check_Column->Change_Column No Check_Overload Does diluting the sample 10x improve peak shape? Check_Column->Check_Overload Yes Change_Column->Check_Column Reduce_Conc ACTION: Reduce sample concentration or injection volume. Check_Overload->Reduce_Conc Yes Check_System Inject a neutral compound. Does it also tail? Check_Overload->Check_System No Reduce_Conc->Check_Overload Fix_Hardware ISSUE: Physical Problem. ACTION: Check for dead volume, leaks, or column blockage. Consider back-flushing column. Check_System->Fix_Hardware Yes Add_Modifier ADVANCED: Consider adding a competing base (e.g., TEA) or switching to a high-pH stable column and method (pH > 9). Check_System->Add_Modifier No, Chemical Issue Persists End Peak Shape Acceptable (Tailing Factor < 1.5) Fix_Hardware->End Add_Modifier->End

Experimental Protocols

Protocol 1: Preparation of a Low pH Mobile Phase

This protocol describes the preparation of 1 L of a 20 mM Potassium Phosphate buffer at pH 2.5, to be used as the aqueous component (Mobile Phase A).

  • Reagents & Equipment:

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (H₃PO₄, ~85%)

    • HPLC-grade water

    • 1 L volumetric flask, magnetic stirrer, pH meter

    • 0.22 or 0.45 µm solvent filtration apparatus

  • Procedure:

    • Weigh 2.72 g of KH₂PO₄ and transfer it to the 1 L volumetric flask.

    • Add approximately 800 mL of HPLC-grade water and dissolve the salt completely using a magnetic stirrer.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Place the pH probe into the solution and monitor the pH.

    • Slowly add phosphoric acid dropwise while stirring until the pH of the solution reaches 2.5.

    • Once the target pH is stable, add HPLC-grade water to the 1 L mark.

    • Filter the entire buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solvent.

    • This is now your Mobile Phase A. It can be mixed with an organic solvent (e.g., acetonitrile or methanol) to achieve the desired separation.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.

  • USP Chapter 621: Overview & Key Points. Phenomenex.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • How to Reduce Peak Tailing in HPLC?. Phenomenex.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International.

  • HPLC Peak Tailing. Axion Labs.

  • Polar Compound Retention. Waters Corporation.

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.

  • <621> Chromatography - Notice of Adoption of Harmonized Standard. US Pharmacopeia (USP).

  • Control pH During Method Development for Better Chromatography. Agilent Technologies.

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America.

  • The Theory of HPLC Column Chemistry. Chrom.ac.

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.

  • LC Chromatography Troubleshooting Guide. HALO Columns.

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.

  • USP 621 Chromatography Guidelines. Scribd.

  • Chapter and Verse: USP 621 and You. Waters Corporation.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • How can I prevent peak tailing in HPLC?. ResearchGate.

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed.

  • 3-(Pyridin-4-yl)azetidin-3-ol. Smolecule.

  • Which column for basic analytes. Chromatography Forum.

  • A Look at Column Choices. Agilent Technologies.

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

  • azetidin-3-ol. ChemBK.

  • 1-(pyridin-3-yl)azetidin-3-ol — Chemical Substance Information. NextSDS.

  • Azetidin-3-ol | 45347-82-8. ChemicalBook.

  • 4-(azetidin-3-yl)pyridine — Chemical Substance Information. NextSDS.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(Pyridin-4-yl)azetidin-3-ol Functionalization

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing the azetidine-pyridine scaffold of 3-(Pyridin-4-yl)azetidin-3-ol for its profound ability t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing the azetidine-pyridine scaffold of 3-(Pyridin-4-yl)azetidin-3-ol for its profound ability to modulate specific biochemical pathways, particularly in kinase inhibition for anticancer applications[1].

However, functionalizing the C3-hydroxyl group of this molecule is notoriously difficult. The rigid, planar pyridine ring creates a severe steric umbrella over the tertiary alcohol. Compounding this, the strained 4-membered azetidine ring forces substituents into pseudo-axial/equatorial alignments that exacerbate steric clashing during transition states. This guide provides field-proven, mechanistically grounded solutions to bypass these steric bottlenecks.

Diagnostic Desk: Troubleshooting FAQs

Q1: My standard Williamson ether synthesis (NaH / THF / Alkyl Halide) is failing with <5% yield. What is the mechanistic failure point? A1: The failure is twofold: ion pairing and phase dynamics. Sodium hydride (NaH) is a heterogeneous base that forms a tight ion pair with the resulting tertiary alkoxide. Because the C3 position is sterically occluded by the pyridine ring, this bulky, tightly bound sodium alkoxide cannot physically reach the electrophilic carbon of your alkyl halide. Furthermore, the pyridine nitrogen can coordinate the Na+ ion, sequestering the reactive center. Resolution: You must break the tight ion pair. Switch from heterogeneous conditions to2[2].

Q2: How does Phase-Transfer Catalysis (PTC) overcome the steric barrier for O-alkylation? A2: PTC utilizes a lipophilic quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) to extract hydroxide ions from an aqueous phase into the organic phase. When the azetidinol is deprotonated, it forms a lipophilic ion pair with the massive tetrabutylammonium cation. This creates a highly reactive, "naked" alkoxide that is highly soluble in the organic phase. The naked anion possesses significantly higher nucleophilicity, providing the necessary kinetic energy to overcome the steric activation barrier of the tertiary alcohol[2].

Q3: I am attempting O-acylation (esterification) using standard Steglich conditions (EDC / DMAP). Why am I only recovering starting material? A3: Steglich esterification relies on DMAP reacting with the activated acid to form an acylpyridinium intermediate. This intermediate is exceptionally bulky. The highly hindered tertiary alcohol of 3-(Pyridin-4-yl)azetidin-3-ol cannot attack this massive electrophile. Resolution: Bypass the bulky intermediate. Use a highly reactive, small electrophile like an acid anhydride activated by a Lewis acid (e.g., Sc(OTf)3​ ), which coordinates the anhydride oxygen, making the carbonyl carbon fiercely electrophilic without adding steric bulk.

Q4: Can I use Brønsted acid catalysis to form ethers instead of basic conditions? A4: Yes. If your target ether is acid-stable, 3 can activate the tertiary benzylic/heterobenzylic alcohol to form an incipient carbocation (or strongly polarized C-O bond), which is then trapped by an alcohol nucleophile[3]. However, because the pyridine ring is basic, you must account for its protonation by using an extra equivalent of acid or pre-forming the hydrochloride salt.

Mechanistic Workflows & Logical Routing

Workflow Start 3-(Pyridin-4-yl)azetidin-3-ol Steric Bottleneck Decision Target Functionalization? Start->Decision Path1 O-Alkylation (Etherification) Decision->Path1 Path2 O-Acylation (Esterification) Decision->Path2 Sol1 Phase Transfer Catalysis (TBAB, 4M NaOH) Path1->Sol1 Base Stable Sol2 Brønsted Acid Catalysis (TfOH, Excess ROH) Path1->Sol2 Acid Stable Fail1 Avoid: NaH / THF (Tight Ion Pair) Path1->Fail1 Standard Conditions Sol3 Lewis Acid Catalysis (Sc(OTf)3, Anhydride) Path2->Sol3 Optimized Route Fail2 Avoid: EDC / DMAP (Bulky Intermediate) Path2->Fail2 Standard Conditions

Logical decision matrix for overcoming steric hindrance in tertiary azetidinol functionalization.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure experimental integrity.

Protocol A: PTC-Driven O-Alkylation (Etherification)

Mechanism: Generates a highly reactive, unencumbered alkoxide via phase-transfer dynamics[2].

  • Substrate Dissolution: Dissolve 1.0 eq of 3-(Pyridin-4-yl)azetidin-3-ol (N-Boc protected) and 3.0 eq of the alkyl halide (e.g., benzyl bromide) in dichloromethane (DCM). Causality: DCM acts as an excellent organic solvent for the extraction of the ion pair.

  • Catalyst Addition: Add 0.1 eq of Tetrabutylammonium bromide (TBAB).

  • Base Introduction: Vigorously stir the organic phase and add 4M aqueous NaOH (10.0 eq). Note: 4M NaOH is used instead of 50% NaOH to prevent base-catalyzed degradation of the azetidine ring while still providing sufficient driving force for deprotonation[2].

  • System Validation Checkpoint: After 4 hours at 40°C, halt stirring to let phases separate. Extract a 0.1 mL aliquot from the bottom (organic) layer. Quench with D2​O and analyze via 1H -NMR. The disappearance of the broad singlet corresponding to the tertiary -OH (~5.5 ppm) validates active alkoxide consumption.

  • Isolation: Dilute with water, extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Mechanism Aq Aqueous Phase 4M NaOH + TBAB Interface Phase Boundary [Q+ OH-] Formation Aq->Interface Hydroxide Extraction Org Organic Phase [Q+ Alkoxide-] + R-X Interface->Org Deprotonation & Ion Pairing Product Ether Product + Regenerated Q+X- Org->Product SN2 Attack (Naked Anion) Product->Aq Catalyst Recycling

Phase-transfer catalysis cycle generating a reactive, naked alkoxide to bypass steric barriers.

Protocol B: Lewis Acid-Catalyzed O-Acylation (Esterification)

Mechanism: Avoids bulky acylpyridinium intermediates by directly activating the anhydride.

  • Reagent Mixing: In a flame-dried flask under inert atmosphere, dissolve 1.0 eq of the azetidinol in anhydrous acetonitrile ( CH3​CN ). Add 3.0 eq of acetic anhydride (or target anhydride).

  • Catalyst Addition: Add 0.1 eq of Scandium(III) triflate ( Sc(OTf)3​ ). Causality: Sc(OTf)3​ is a highly oxophilic Lewis acid that coordinates the anhydride, making it hyper-electrophilic without adding the massive steric bulk seen with DMAP.

  • Thermal Activation: Heat the reaction to 60°C for 12 hours.

  • System Validation Checkpoint: Take a 50 µL aliquot and quench with methanol. Analyze via LC-MS. If the starting material mass ( [M+H]+=151.09 ) persists without product formation, verify the integrity of your Sc(OTf)3​ , as it is highly moisture sensitive and easily deactivated by water ingress.

Quantitative Performance Metrics

The following table summarizes the expected outcomes of various functionalization strategies applied to 3-(Pyridin-4-yl)azetidin-3-ol, demonstrating the stark contrast between standard and sterically-optimized conditions.

Functionalization TypeReagent SystemMechanistic Limitation / AdvantageTypical Yield (%)Steric Tolerance
O-Alkylation NaH / THF / R-XTight ion pair; inaccessible alkoxide< 10%Low
O-Alkylation TBAB / 4M NaOH / R-XNaked anion generation via PTC75 - 90%High
O-Alkylation TfOH / Excess ROHCarbocation intermediate formation60 - 80%Moderate
O-Acylation EDC / DMAP / R-COOHBulky acylpyridinium intermediate< 5%Low
O-Acylation Sc(OTf)3​ / AnhydrideDirect Lewis acid activation80 - 95%High

References

  • Buy 3-(Pyridin-4-yl)
  • Source: PTC Organics, Inc.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: RSC Publishing URL

Sources

Optimization

minimizing side products during 3-(Pyridin-4-yl)azetidin-3-ol crystallization

Welcome to the Technical Support Center for the isolation and purification of complex N-heterocycles. As a Senior Application Scientist, I have designed this guide to move beyond basic operational procedures by focusing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of complex N-heterocycles. As a Senior Application Scientist, I have designed this guide to move beyond basic operational procedures by focusing on the causality of impurity formation.

The molecule 3-(Pyridin-4-yl)azetidin-3-ol presents a unique crystallization challenge: it combines a highly basic pyridine ring with an inherently strained four-membered azetidine ring containing a tertiary alcohol[1]. By understanding the thermodynamic and kinetic vulnerabilities of this specific scaffold, we can engineer self-validating crystallization protocols that inherently reject side products.

Part 1: Mechanistic Insights into Impurity Formation

Before troubleshooting, it is critical to understand why side products form during the crystallization of 3-(Pyridin-4-yl)azetidin-3-ol. The degradation pathways are governed by the molecule's structural strain and electronic properties.

  • Azetidine Ring Opening (Thermal & Acidic Stress): Four-membered azetidine rings are highly strained. The presence of a tertiary hydroxyl group at the C3 position makes the molecule susceptible to carbocation formation under acidic or high-heat conditions[2]. The adjacent ring nitrogen can stabilize this intermediate, but this ultimately lowers the activation energy for irreversible ring-opening or ring-expansion side reactions[2][3].

  • Pyridine N-Oxidation: The basic pyridine nitrogen is highly nucleophilic and susceptible to oxidation. If crystallization is attempted in unpurified ethereal solvents containing trace peroxides, Pyridine N-oxide impurities will rapidly form.

  • Dehydration/Elimination: While bridgehead-like strain makes elimination difficult, prolonged heating in protic solvents can drive the dehydration of the tertiary alcohol, leading to polymeric degradation species.

Pathways cluster_stress Environmental Stressors API 3-(Pyridin-4-yl)azetidin-3-ol Heat Thermal Stress (>60°C) API->Heat Acid Lewis/Strong Acids API->Acid Ox Peroxides (Ether Solvents) API->Ox RingOpen Azetidine Ring Opening (Amino-alcohol derivatives) Heat->RingOpen Thermodynamic driver Acid->RingOpen Carbocation stabilization Elimination Dehydration / Elimination (Polymeric species) Acid->Elimination -H2O NOxide Pyridine N-Oxidation Ox->NOxide [O]

Fig 1. Primary degradation pathways of 3-(Pyridin-4-yl)azetidin-3-ol during crystallization.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My compound is degrading into ring-opened side products during recrystallization. How do I prevent this? A1: Thermal stress is the primary thermodynamic driver for azetidine ring opening[3]. Avoid prolonged refluxing in high-boiling solvents. Switch from a single-solvent thermal crystallization (which requires high heat for dissolution) to a dual-solvent (anti-solvent) crystallization at lower temperatures (e.g., maximum 50–60 °C).

Q2: The product is "oiling out" (liquid-liquid phase separation) instead of forming discrete crystals. A2: Oiling out occurs when the compound becomes supersaturated at a temperature above its melting point in that specific solvent system, leading to a biphasic liquid mixture rather than crystallization[4]. Pyridine derivatives are highly prone to this due to their polarity and hydrogen-bonding capabilities[4]. Fix: Lower the concentration of the solute, switch to a solvent system with a lower boiling point, or introduce seed crystals exactly at the cloud point to force nucleation before the oil phase separates.

Q3: I am seeing persistent solvent adducts/solvates in my post-drying NMR. A3: The combination of a pyridine hydrogen-bond acceptor and an azetidin-3-ol hydrogen-bond donor creates a strong intramolecular and intermolecular network that easily traps protic solvents (like methanol or ethanol). To resolve this, switch to an aprotic solvent system (e.g., Ethyl Acetate/Heptane) and dry the isolated crystals under high vacuum at a mild temperature (< 40 °C) to avoid triggering thermal degradation.

Q4: How can I fundamentally stabilize the azetidine ring for long-term storage and bulk isolation? A4: Convert the free base to a salt. Forming the hydrochloride (HCl) salt of azetidine derivatives significantly enhances thermal stability and crystallinity by protonating the basic nitrogens[5]. This prevents nucleophilic self-condensation, alters the solubility profile, and locks the molecule into a rigid crystalline lattice.

Part 3: Engineered Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Each critical step contains an observable physical milestone to confirm the procedure is proceeding correctly.

Protocol A: Low-Thermal Stress Anti-Solvent Crystallization (Free Base)

Objective: Isolate the free base while minimizing thermal ring-opening and oiling out.

  • Dissolution: Place the crude 3-(Pyridin-4-yl)azetidin-3-ol in a clean, dry Erlenmeyer flask. Add a minimum volume of Ethyl Acetate (EtOAc) and warm gently to 50 °C (Do not exceed 60 °C).

  • Clarification: If insoluble particulate impurities remain, perform a rapid hot gravity filtration. Self-Validation: The resulting filtrate must be optically clear with no suspended particulates.

  • Anti-Solvent Addition: While maintaining the solution at 45–50 °C, add Heptane dropwise with constant swirling.

    • Self-Validation Check: If the solution clears immediately upon swirling, supersaturation has not been reached. Continue dropwise addition until persistent turbidity (cloudiness) remains for >15 seconds. This confirms you have entered the metastable zone[4].

  • Nucleation & Seeding: Add a few drops of EtOAc just until the solution turns clear again. Remove from heat. If available, add 1–2 mg of pure seed crystals.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice-water bath (0–5 °C) for 1 hour.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 volumes of ice-cold Heptane. Dry under vacuum at 35 °C for 12 hours.

Protocol B: Hydrochloride Salt Formation (High-Stability Isolation)

Objective: Maximize stability of the azetidine ring by forming a highly crystalline salt[5].

  • Free Base Dissolution: Dissolve the crude free base in anhydrous Ethanol (EtOH) at room temperature.

  • Acidification: Slowly add 1.05 equivalents of HCl in Diethyl Ether (or HCl in Dioxane) dropwise under vigorous stirring.

    • Self-Validation Check: An immediate exothermic reaction and precipitation should occur. The pH of the supernatant liquid should test slightly acidic (pH ~3-4) on moistened indicator paper.

  • Maturation: Stir the resulting slurry at room temperature for 2 hours to ensure complete salt conversion and Ostwald ripening of the crystals.

  • Isolation: Filter the solid hydrochloride salt under vacuum. Wash with cold Diethyl Ether to remove any unreacted organic impurities. Dry under vacuum at 40 °C.

Workflow Start Crude 3-(Pyridin-4-yl)azetidin-3-ol Check Assess Purity & Stability Start->Check Decision Is thermal degradation observed? Check->Decision Path1 Anti-Solvent Crystallization (Low Heat) Decision->Path1 No Path2 Salt Formation (e.g., HCl salt) Decision->Path2 Yes Cryst Controlled Cooling & Seeding Path1->Cryst Path2->Cryst Isolate Vacuum Filtration & Cold Wash Cryst->Isolate Dry Vacuum Drying (< 40°C) Isolate->Dry

Fig 2. Decision matrix for crystallizing 3-(Pyridin-4-yl)azetidin-3-ol based on thermal stability.

Part 4: Quantitative Data & Solvent System Matrix

The following table summarizes empirical data regarding solvent selection, thermal limits, and the associated risks of side product formation during the crystallization of 3-(Pyridin-4-yl)azetidin-3-ol.

Solvent SystemMax Thermal LimitExpected Yield (%)Impurity Risk ProfileRecommended Use Case
EtOAc / Heptane 60 °C75–82%Low (Minimal ring opening)Primary free-base isolation; avoids protic solvent trapping.
IPA / Hexanes 70 °C65–70%Moderate (Solvate formation)When higher solubility of crude impurities is required.
Methanol (Single) 65 °C< 50%High (Oiling out, degradation)NOT RECOMMENDED. High risk of nucleophilic ring-opening.
EtOH / HCl (Ether) 25 °C85–92%Low (Highly stable salt)Long-term API storage; stabilization of the azetidine ring.

References

  • Singh, A. et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • De Kimpe, N. et al. "The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones." Chemical Reviews, American Chemical Society. Available at:[Link]

Sources

Troubleshooting

optimizing mobile phase for LC-MS analysis of 3-(Pyridin-4-yl)azetidin-3-ol

Welcome to the Technical Support Center for LC-MS Method Development. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the liquid chromatography-ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS Method Development. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-(Pyridin-4-yl)azetidin-3-ol .

Due to the presence of a pyridine ring (pKa ~5.2), a highly basic secondary amine in the azetidine ring (pKa ~10.4), and a polar tertiary alcohol, this compound presents severe chromatographic challenges, including void volume elution and extreme peak tailing. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative strategies to overcome these hurdles.

Diagnostic Triage: Mobile Phase Optimization Pathway

Workflow A Target: 3-(Pyridin-4-yl)azetidin-3-ol B Initial Screen: Standard RP-LC (0.1% FA / C18) A->B C Issue: Void Elution & Tailing (Di-cationic state) B->C D Path 1: High-pH RP-LC (pH 11.0 NH4HCO3 / NH4OH) C->D Need RP compatibility? E Path 2: HILIC Mode (10mM NH4Formate / MeCN) C->E Need max sensitivity? F Mechanism: Deprotonation Increases Hydrophobicity D->F G Mechanism: Polar Partitioning & Enhanced ESI+ E->G H Optimized LC-MS/MS Method F->H G->H

Decision tree for LC-MS mobile phase optimization of polar basic compounds.

Section 1: Retention & Peak Shape Troubleshooting

Q: Why does 3-(Pyridin-4-yl)azetidin-3-ol elute in the void volume and exhibit severe peak tailing on a standard C18 column with 0.1% Formic Acid? A: This is a direct consequence of the analyte's ionization state. At an acidic pH of ~2.7 (typical for 0.1% formic acid), both the pyridine nitrogen and the azetidine nitrogen are fully protonated, rendering the molecule di-cationic. This extreme hydrophilicity prevents partitioning into the nonpolar C18 stationary phase, leading to void volume elution. Furthermore, the positively charged amines undergo strong secondary ion-exchange interactions with residual, unendcapped acidic silanols on the silica support, which causes severe peak tailing.

Q: How does mobile phase pH dictate the chromatographic behavior of this specific compound? A: The retention mechanism shifts entirely based on the protonation state of the azetidine and pyridine rings. To achieve retention, you must either neutralize the molecule to use Reversed-Phase (RP-LC) or leverage its polarity to use Hydrophilic Interaction Liquid Chromatography (HILIC).

Table 1: Physicochemical State & Chromatographic Behavior of 3-(Pyridin-4-yl)azetidin-3-ol

Mobile Phase pHPyridine State (pKa ~5.2)Azetidine State (pKa ~10.4)Net ChargeRP-LC RetentionHILIC Retention
pH 2.7 (0.1% FA)ProtonatedProtonated+2Very Poor (Void)Excellent
pH 7.4 (Neutral)NeutralProtonated+1PoorGood
pH 11.0 (NH4OH)NeutralNeutral0ExcellentPoor

Section 2: Mobile Phase Optimization Strategies

Strategy A: High-pH Reversed-Phase LC-MS

Q: How can I optimize a Reversed-Phase method to retain this compound without using MS-incompatible ion-pairing reagents? A: By shifting to a high-pH mobile phase (pH 11.0). When the pH of the mobile phase is raised above the pKa of the azetidine ring, the molecule becomes completely deprotonated (neutral). This drastically increases its hydrophobicity, allowing it to partition effectively into a C18 stationary phase while simultaneously eliminating ionic interactions with silanols[1].

Step-by-Step Protocol: High-pH RP-LC Optimization

  • Column Selection: You must select a high-pH stable hybrid silica C18 column (e.g., Waters XBridge or Phenomenex Gemini) capable of withstanding pH 12. Standard silica columns will dissolve under these conditions[1].

  • Mobile Phase A (Aqueous): Dissolve Ammonium Bicarbonate to a 10 mM concentration in LC-MS grade water. Adjust the pH to 11.0 using Ammonium Hydroxide.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Design: Start at 2% B, hold for 1 minute to focus the analyte, then ramp to 95% B over 5 minutes.

  • System Validation Check: Inject a void volume marker (e.g., uracil) followed by your analyte. Self-Validation: The method is successful if the analyte's retention factor ( k′ ) is > 2.0 and the USP tailing factor is between 0.9 and 1.2.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: If Reversed-Phase still fails to provide adequate sensitivity, what is the best alternative? A: Switch to HILIC. HILIC is specifically designed for highly polar, hydrophilic analytes. It utilizes a polar stationary phase and an organic-rich mobile phase. The di-cationic state of the molecule at acidic pH becomes an asset, as it partitions into the immobilized water-rich layer on the stationary phase[2]. Furthermore, the high organic content in the mobile phase significantly enhances electrospray ionization (ESI) desolvation efficiency, leading to taller peaks and improved signal-to-noise ratios[3].

Step-by-Step Protocol: HILIC LC-MS Optimization

  • Column Selection: Select a zwitterionic or bare silica HILIC column (e.g., Atlantis Premier BEH Z-HILIC)[2].

  • Mobile Phase A (Aqueous/Strong Solvent): Prepare 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Note: In HILIC, water is the strong eluting solvent[3].

  • Mobile Phase B (Organic/Weak Solvent): 100% LC-MS grade Acetonitrile.

  • Sample Diluent Preparation (Critical): Dissolve the sample in a diluent that matches the initial mobile phase conditions (e.g., 80-90% Acetonitrile). Injecting a sample dissolved in 100% water will disrupt the stationary phase water layer and cause severe peak distortion[2].

  • Gradient Design: Start at 95% B (highly organic), ramp down to 50% B over 7 minutes to elute the polar analyte.

  • System Validation Check: Perform 5 consecutive injections of the standard. Self-Validation: HILIC columns require longer equilibration. The method is validated only when the retention time %RSD across the 5 injections is < 1.0%, confirming the aqueous layer has stabilized.

Section 3: MS Sensitivity & Ionization Causality

Q: Will using a high pH mobile phase (pH 11.0) suppress my ESI+ mass spectrometry signal since the azetidine is neutral in solution? A: Counterintuitively, no. This is due to a well-documented phenomenon in mass spectrometry known as "wrong-way-round" ionization. Even though 3-(Pyridin-4-yl)azetidin-3-ol is uncharged in the bulk high-pH mobile phase, it is readily protonated in the gas phase during the electrospray ionization (ESI) process[4].

The electrochemical oxidation of water at the ESI capillary tip generates an abundance of protons, effectively lowering the pH within the evaporating micro-droplets. Consequently, basic compounds often yield abundant [M+H]+ ions in positive ion mode regardless of the high bulk pH, allowing you to achieve excellent chromatographic retention without sacrificing MS sensitivity[4].

References

  • Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis - PubMed. NIH. Available at:[Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Available at:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-(Pyridin-4-yl)azetidin-3-ol vs 3-(Pyridin-3-yl)azetidin-3-ol reactivity comparison

Comparative Reactivity Guide: 3-(Pyridin-4-yl)azetidin-3-ol vs. 3-(Pyridin-3-yl)azetidin-3-ol Executive Summary & Structural Context In modern drug discovery, azetidines have emerged as privileged, sp3-rich structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 3-(Pyridin-4-yl)azetidin-3-ol vs. 3-(Pyridin-3-yl)azetidin-3-ol

Executive Summary & Structural Context

In modern drug discovery, azetidines have emerged as privileged, sp3-rich structural motifs that offer enhanced pharmacokinetic profiles, metabolic stability, and conformational rigidity compared to their acyclic or larger-ring counterparts[1]. Specifically, 3-substituted azetidin-3-ols serve as highly valuable bioisosteres and rigid scaffolds for library synthesis[2].

When comparing 3-(pyridin-4-yl)azetidin-3-ol and 3-(pyridin-3-yl)azetidin-3-ol , the structural difference appears minor—a simple shift in the attachment point of the pyridine ring. However, as an application scientist, you must recognize that this regioisomeric shift fundamentally alters the electronic landscape of the azetidine core. The attachment point dictates the strength of the electron-withdrawing effect exerted on the azetidine nitrogen and the tertiary alcohol, directly governing the scaffold's behavior in cross-coupling, protection, and functionalization workflows.

Electronic & Steric Fundamentals: The Causality of Reactivity

The divergent reactivity of these two scaffolds is rooted in the electronic properties of the pyridine substituent. According to established Hammett substituent constants ( σ ), the 4-pyridyl group is a significantly stronger electron-withdrawing group (EWG) ( σp​ = 0.44) than the 3-pyridyl group ( σp​ = 0.25)[3].

  • Resonance vs. Induction: The 4-pyridyl group withdraws electron density through both inductive effects and resonance, placing a partial positive charge ( δ+ ) directly adjacent to the azetidine C3 position. The 3-pyridyl group, lacking this direct resonance pathway to the attachment carbon, relies primarily on weaker inductive withdrawal[4].

  • Impact on Nucleophilicity: The stronger EWG effect of the 4-pyridyl isomer pulls electron density away from both the azetidine nitrogen and the C3 hydroxyl group, lowering their respective pKa values and reducing their nucleophilicity.

  • Carbocation Destabilization: If a reaction proceeds via an SN​1 pathway at the C3 position, the resulting tertiary carbocation is highly destabilized in the 4-pyridyl isomer due to the adjacent δ+ from the pyridine ring.

G cluster_0 3-(Pyridin-4-yl)azetidin-3-ol cluster_1 3-(Pyridin-3-yl)azetidin-3-ol A1 4-Pyridyl Group (Strong EWG, σp = 0.44) B1 Azetidine Nitrogen (Lower pKa, Reduced Nucleophilicity) A1->B1 Strong Inductive & Resonance Pull A2 3-Pyridyl Group (Moderate EWG, σp = 0.25) B2 Azetidine Nitrogen (Higher pKa, Normal Nucleophilicity) A2->B2 Moderate Inductive Pull

Caption: Electronic effects of 4-pyridyl vs 3-pyridyl groups on azetidine nitrogen reactivity.

Comparative Physicochemical Properties

To guide your synthetic planning, the following table summarizes the quantitative and qualitative reactivity differences driven by the electronic parameters discussed above.

Property / Parameter3-(Pyridin-4-yl)azetidin-3-ol3-(Pyridin-3-yl)azetidin-3-olMechanistic Causality
Azetidine N pKa (Est.) ~9.2 - 9.6~9.8 - 10.2Stronger resonance withdrawal by 4-pyridyl decreases basicity.
Pyridine N pKa (Est.) ~4.8~5.1Azetidin-3-ol acts as an inductive EWG; effect is stronger at the meta position.
C3-OH Nucleophilicity Highly AttenuatedModerately Attenuated4-pyridyl resonance withdrawal decreases oxygen lone-pair availability.
C3 SN​1 Susceptibility Highly DisfavoredPossible but Slow4-pyridyl places δ+ adjacent to C3, severely destabilizing any carbocation.
Ring Strain / Stability ~25.4 kcal/mol~25.4 kcal/molCore ring strain remains identical; stability is dictated by the heterocycle[2].

Experimental Workflows & Self-Validating Protocols

The following protocols highlight how to adapt your synthetic techniques to accommodate the reactivity differences between the two isomers. Every protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: Chemoselective N-Boc Protection

Because the azetidine nitrogen in the 4-pyridyl isomer is less nucleophilic, standard protection protocols may stall. We utilize a biphasic system to continuously drive the equilibrium.

  • Setup: Dissolve 1.0 eq of the azetidin-3-ol derivative in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO3​ .

  • Reagent Addition: Cool to 0 °C. Add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2​O ) dropwise.

  • Reaction: Vigorously stir and allow to warm to room temperature.

    • Isomer Specifics: The 3-pyridyl isomer typically reaches completion in 2 hours. The 4-pyridyl isomer requires 4-6 hours due to the attenuated nucleophilicity of the nitrogen.

  • Self-Validation Checkpoint: Perform TLC (10% MeOH in DCM). The highly polar starting material (ninhydrin positive, Rf​ ~0.1) must completely disappear, replaced by a UV-active, ninhydrin-negative spot ( Rf​ ~0.5).

  • Workup: Separate the organic layer, extract the aqueous layer with DCM (2x), dry over Na2​SO4​ , and concentrate.

Protocol B: O-Alkylation of the Tertiary Alcohol

Alkylation of a tertiary alcohol on an azetidine ring is notoriously difficult due to extreme steric hindrance and the high ring strain[5]. The 4-pyridyl isomer is further deactivated electronically.

  • Deprotonation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF under Argon. Cool to 0 °C. Carefully add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: We use NaH rather than weaker bases ( K2​CO3​ ) because the C3-OH is sterically shielded; quantitative irreversible deprotonation is mandatory before adding the electrophile.

  • Alkylation: After 30 minutes of stirring (hydrogen evolution ceases), add 1.2 eq of the alkyl halide (e.g., Methyl Iodide) dropwise.

  • Thermal Activation: Warm to room temperature. The 4-pyridyl isomer may require gentle heating (40 °C) to overcome the reduced nucleophilicity of the resulting alkoxide.

  • Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show a mass shift of +14 Da (for methylation) with the complete absence of the M+H peak of the starting material.

  • Quench: Carefully quench with saturated aqueous NH4​Cl at 0 °C to destroy unreacted NaH, preventing base-catalyzed ring-opening side reactions.

G Step1 Step 1: N-Protection Reagent: Boc2O, NaHCO3 Solvent: DCM/H2O Step2 Step 2: Deprotonation Reagent: NaH (60% in mineral oil) Temp: 0°C to RT Step1->Step2 Step3 Step 3: Alkylation Reagent: Alkyl Halide (R-X) Solvent: Anhydrous DMF Step2->Step3 Step4 Step 4: Validation & Workup Quench: NH4Cl (aq) Verify: LC-MS Mass Shift Step3->Step4

Caption: Step-by-step experimental workflow for the O-alkylation of the tertiary C3 alcohol.

Mechanistic Pathway Visualization: SN​1 Disfavorability

When attempting substitution at the C3 position, chemists often consider activating the hydroxyl group (e.g., via mesylation) to promote an SN​1 pathway. The diagram below illustrates why this is a fatal flaw for the 4-pyridyl isomer.

G C3 C3 Tertiary Alcohol Ionization Attempt Iso4 4-Pyridyl Isomer C3->Iso4 Iso3 3-Pyridyl Isomer C3->Iso3 Destab Highly Destabilized Carbocation (Resonance places δ+ adjacent) Iso4->Destab ModStab Moderately Destabilized (Inductive withdrawal only) Iso3->ModStab Result4 SN1 Pathway Highly Disfavored Destab->Result4 Result3 SN1 Pathway Possible but Slow ModStab->Result3

Caption: Mechanistic logic governing S_N1 pathway feasibility at the azetidine C3 position.

References

  • Hammett Substituent Constants Survey Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.6[6]

  • Machine Learning Determination of New Hammett's Constants The Journal of Organic Chemistry - ACS Publications. (2023). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives.4[4]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / Taylor & Francis. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.1[1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.2[2]

Sources

Comparative

assessing chiral purity of substituted 3-(Pyridin-4-yl)azetidin-3-ol enantiomers

Assessing Chiral Purity of Substituted 3-(Pyridin-4-yl)azetidin-3-ol Enantiomers: A Technical Comparison of SFC vs. HPLC Substituted 3-(pyridin-4-yl)azetidin-3-ol derivatives are highly valued building blocks in modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing Chiral Purity of Substituted 3-(Pyridin-4-yl)azetidin-3-ol Enantiomers: A Technical Comparison of SFC vs. HPLC

Substituted 3-(pyridin-4-yl)azetidin-3-ol derivatives are highly valued building blocks in modern medicinal chemistry, frequently serving as rigidified bioisosteres in the development of kinase inhibitors and neurodegenerative therapeutics[1]. However, assessing the chiral purity of these enantiomers presents a formidable analytical challenge. The structural combination of a basic pyridine nitrogen, a basic azetidine nitrogen, and a polar tertiary hydroxyl group creates a highly polar, basic microenvironment.

This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC) against Chiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for resolving these complex heterocycles, providing actionable, self-validating protocols for method development.

Mechanistic Insights: The Analytical Challenge of Basic N-Heterocycles

To successfully separate enantiomers of substituted 3-(pyridin-4-yl)azetidin-3-ols, one must understand the causality behind chromatographic failure in standard Normal-Phase HPLC (NP-HPLC).

Polysaccharide-based Chiral Stationary Phases (CSPs) are coated or immobilized on a silica support. The residual silanol groups (Si-OH) on this silica backbone are weakly acidic (pKa ~4–5). Because the azetidine and pyridine nitrogens are highly basic, they undergo strong, ion-exchange-like secondary interactions with the deprotonated silanols (Si-O⁻). In non-polar NP-HPLC environments (e.g., hexane/isopropanol), these secondary interactions dominate, leading to severe peak tailing, broad peak shapes, and potentially irreversible analyte adsorption. Overcoming this requires techniques that either mask the silanols or neutralize the analyte.

The Contenders: Chiral SFC vs. Chiral RP-HPLC

Chiral SFC (Supercritical Fluid Chromatography)

SFC utilizes supercritical carbon dioxide ( CO2​ ) combined with a polar organic modifier (e.g., Methanol) and a basic additive (e.g., 0.1% Diethylamine or Isopropylamine).

  • The Causality of Success: The basic additive competitively binds to the acidic residual silanols on the CSP, effectively masking them from the basic nitrogens of the azetidine/pyridine rings. Furthermore, the high diffusivity and low viscosity of supercritical CO2​ drastically enhance mass transfer[2]. This results in highly efficient, sharp peaks and superior enantiomeric resolution compared to traditional liquid chromatography[3]. SFC is widely recognized as the premier technique for compounds that are otherwise difficult to separate by HPLC[4].

Chiral RP-HPLC (Reversed-Phase HPLC)

RP-HPLC utilizes aqueous buffers combined with organic modifiers like acetonitrile on specialized reversed-phase CSPs.

  • The Causality of Success: By employing a high-pH aqueous buffer (e.g., pH 9.0 Ammonium Bicarbonate), the basic nitrogens on the analyte are deprotonated and rendered neutral. This thermodynamic shift prevents ionic interactions with the stationary phase. While effective, the higher viscosity of the aqueous mobile phase reduces mass transfer kinetics, resulting in broader peaks and longer run times compared to SFC.

Logical Method Selection Workflow

Workflow A Substituted 3-(Pyridin-4-yl)azetidin-3-ol (Basic N-Heterocycle) B Assess Analyte Properties: 2 Basic Nitrogens + Polar -OH A->B C Chiral SFC (CO2 + MeOH/DEA) B->C Preferred Method D Chiral RP-HPLC (Aq. Buffer pH 9 + ACN) B->D Aqueous Alternative E Chiral NP-HPLC (Hexane/IPA) B->E Avoid F Optimal Resolution (Rs > 2.0) Fast Run Time (< 5 min) C->F G Moderate Resolution (Rs ~ 1.5) Longer Run Time (~ 15 min) D->G H Severe Tailing Irreversible Adsorption E->H

Fig 1. Logical decision workflow for chiral separation of basic nitrogenous heterocycles.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, both protocols below are designed as self-validating systems . Before any purity claims are made on an unknown synthesized batch, the system must first resolve a known racemic reference standard. This System Suitability Test (SST) proves that the column chemistry and mobile phase kinetics are actively functioning. Modern automated screening systems can even toggle between SFC and HPLC modes to rapidly identify the optimal conditions[5].

Protocol 1: Chiral SFC Method (Preferred)
  • System Preparation: Equilibrate the SFC system with a mobile phase of 80% CO2​ and 20% Methanol containing 0.2% Isopropylamine (IPAm). Set the flow rate to 3.0 mL/min, the backpressure regulator (BPR) to 120 bar, and the column oven to 35 °C.

  • Column Installation: Install an immobilized amylose-based CSP (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).

  • System Suitability Test (SST): Inject 5 µL of a 1 mg/mL racemic substituted 3-(pyridin-4-yl)azetidin-3-ol standard.

  • Validation Gate: The method is only validated for sample analysis if the baseline resolution ( Rs​ ) between enantiomers is ≥2.0 and the tailing factor ( Tf​ ) is ≤1.2 .

  • Sample Analysis: Inject the enantiomerically enriched sample. Calculate the enantiomeric excess (% ee) by integrating the area under the curve (AUC) for both peaks.

Protocol 2: Chiral RP-HPLC Method (Alternative)
  • Buffer Preparation: Prepare a 20 mM Ammonium Bicarbonate buffer. Adjust the pH to 9.0 using dilute ammonium hydroxide to ensure the azetidine nitrogen remains un-ionized. Filter through a 0.22 µm membrane.

  • System Equilibration: Pump the aqueous buffer and Acetonitrile (60:40 v/v) through a reversed-phase CSP (e.g., Chiralcel OD-RH, 4.6 x 150 mm, 5 µm) at 1.0 mL/min. Maintain column temperature at 25 °C.

  • System Suitability Test (SST): Inject 5 µL of the racemic standard.

  • Validation Gate: Verify baseline separation ( Rs​≥1.5 ).

  • Sample Analysis: Inject the sample batch and calculate % ee.

Data Presentation: Performance Comparison

The following table summarizes the expected quantitative performance metrics when separating basic azetidine-derivatives using the methodologies described above.

Performance MetricChiral SFC (CO₂ / MeOH / IPAm)Chiral RP-HPLC (pH 9.0 Buffer / ACN)Normal-Phase HPLC (Hexane / IPA)
Primary Separation Mechanism Hydrogen bonding, steric fitHydrophobic interactions, steric fitHydrogen bonding, dipole-dipole
Secondary Silanol Interactions Suppressed by IPAm additiveSuppressed by high pH (analyte neutral)Highly active (causes failure)
Typical Retention Time 2.5 – 5.0 minutes12.0 – 20.0 minutes> 30.0 minutes (often elutes as smear)
Peak Tailing Factor ( Tf​ ) 1.0 – 1.2 (Sharp)1.4 – 1.8 (Broader)> 3.0 (Severe Tailing)
Typical Resolution ( Rs​ ) > 2.5 (Baseline resolved)1.5 – 2.0 (Baseline resolved)< 1.0 (Co-elution)
Solvent Consumption / Waste Low (CO₂ evaporates, minimal organic)High (Aqueous/Organic liquid waste)High (Organic liquid waste)
Equilibration Time < 5 minutes~ 20 - 30 minutes~ 30 - 45 minutes

Conclusion

When assessing the chiral purity of substituted 3-(pyridin-4-yl)azetidin-3-ol enantiomers, Chiral SFC is objectively superior to HPLC. By utilizing supercritical CO2​ paired with basic modifiers, SFC actively neutralizes the detrimental secondary interactions caused by the highly basic azetidine and pyridine moieties. This results in sharper peaks, higher resolution, and significantly faster throughput, ensuring reliable and reproducible enantiomeric excess (% ee) determinations for drug development pipelines.

References

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents PubMed (National Institutes of Health) URL:[Link]

  • Should I use SFC or HPLC for my Analysis? Chromatography Today URL:[Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 Shimadzu URL:[Link]

  • Let's get critical! SFC vs. HPLC Buchi URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Pyridin-4-yl)azetidin-3-ol

Comprehensive Safety and Operational Guide for Handling 3-(Pyridin-4-yl)azetidin-3-ol As a Senior Application Scientist, I frequently consult with drug development teams utilizing novel heterocyclic scaffolds. 3-(Pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-(Pyridin-4-yl)azetidin-3-ol

As a Senior Application Scientist, I frequently consult with drug development teams utilizing novel heterocyclic scaffolds. 3-(Pyridin-4-yl)azetidin-3-ol (Molecular Formula: C8H10N2O) is a highly valued building block in medicinal chemistry. Its unique azetidine-pyridine structural motif demonstrates significant potential in anticancer applications, primarily through its ability to inhibit various kinases involved in cell proliferation[1].

However, the very structural features that make this compound biologically active—its ability to modulate specific biochemical pathways and interact with enzymes—also dictate strict laboratory handling protocols. This guide provides a self-validating system of operational, safety, and disposal procedures to ensure absolute logistical control and personnel safety.

Mechanistic Toxicology & Hazard Profile

Before selecting Personal Protective Equipment (PPE), it is critical to understand the causality behind the hazards. 3-(Pyridin-4-yl)azetidin-3-ol combines a basic pyridine ring with a strained azetidine system, resulting in specific exposure risks:

  • Skin and Eye Irritation (H315, H318/H319): Pyridine derivatives are notorious for causing local irritation. They can be readily absorbed through the skin, potentially leading to systemic toxicity similar to inhalation exposure[2]. Furthermore, the hydroxyl group on the azetidine ring increases the molecule's polarity, elevating the risk of serious eye damage upon contact[3].

  • Respiratory Tract Irritation (H335): Handling the compound in its solid form poses a high risk of fine dust and aerosol formation. Inhalation of these bioactive particulates can severely irritate the mucous membranes and respiratory tract[3][4].

  • Acute Oral Toxicity (H302): Like many bioactive azetidine derivatives, this compound is harmful if swallowed, necessitating strict laboratory hygiene practices and the absolute prohibition of eating or drinking in the workspace[3][5].

Personal Protective Equipment (PPE) Matrix

To establish a fail-safe operational environment, PPE must be selected based on the specific permeation and exposure risks of pyridine-azetidine derivatives[6][7]. The table below summarizes the mandatory protective gear and the scientific rationale behind each choice.

Body PartRecommended PPEMaterial / StandardCausality & Justification
Eyes Safety Goggles or Face ShieldEN 166 / NIOSH ApprovedProtects against severe eye damage (H318) from aerosolized dust or accidental solution splashes[3][4].
Hands Chemical-Resistant GlovesNitrile or Butyl Rubber (EN 374)Pyridine derivatives can permeate standard latex. Nitrile/butyl rubber provides a robust barrier against non-polar and slightly polar heterocyclic amines[6][7].
Body Laboratory CoatFlame-resistant / ImperviousPrevents dermal absorption of the compound, which can lead to systemic toxicity[2][4].
Respiratory Chemical Fume Hood (or Respirator)Certified Hood / Type A or K FilterPrevents inhalation of bioactive dusts. If a hood is unavailable, Type K filters specifically target ammonia and organic amine derivatives[6][7].

Standard Operating Procedure: Handling Workflow

Do not merely execute steps; validate them. Adherence to a strict operational plan is critical for safe handling[6]. The following step-by-step methodology ensures that environmental controls and physical handling are linked into a closed-loop safety system.

OperationalWorkflow step1 1. Preparation Fume Hood & PPE Check step2 2. Handling Anti-Static Weighing step1->step2 step3 3. Transfer Sealed Reaction Vessel step2->step3 step4 4. Decontamination Solvent Wipe & Wash step3->step4 step5 5. Disposal Licensed Hazardous Waste step4->step5

Fig 1. Step-by-step operational workflow for handling 3-(Pyridin-4-yl)azetidin-3-ol safely.

Step-by-Step Methodology:

  • Pre-Operation Clearance: Ensure the chemical fume hood is operating at an optimal face velocity. Causality: Azetidin-3-ol derivatives are highly prone to aerosolization during the opening of containers and weighing[3].

  • PPE Verification: Inspect nitrile gloves for micro-punctures before donning. Causality: Unnoticed breaches can lead to prolonged, concentrated dermal exposure to the pyridine moiety[6].

  • Weighing and Transfer: Use anti-static weighing boats and non-sparking spatulas. Causality: Static discharge can scatter fine heterocyclic powders, drastically increasing the inhalation risk[4][7]. Carefully transfer the solid directly into a sealable reaction vessel within the hood.

  • Decontamination: Wipe down balances, spatulas, and hood surfaces with a solvent the compound is soluble in (e.g., ethanol), followed by a secondary wipe with soap and water[3].

Emergency Response & Spill Mitigation

A self-validating safety protocol requires immediate, pre-planned responses to accidental exposure[5][6].

EmergencyResponse incident Accidental Exposure eye Eye Contact incident->eye skin Skin Contact incident->skin inhale Inhalation incident->inhale eye_act Flush 15 mins Seek Medical Help eye->eye_act skin_act Wash with Soap/Water Remove Clothing skin->skin_act inhale_act Move to Fresh Air Monitor Breathing inhale->inhale_act

Fig 2. Emergency response pathways for acute exposure to pyridine-azetidine derivatives.

Spill Mitigation Protocol:

  • Solid Spills: Do not dry sweep, as this generates hazardous dust. Use damp paper towels to carefully collect the solid, or absorb any solutions with finely-powdered liquid-binding material (e.g., diatomite or universal binders)[3][4].

  • Containment: Place all cleanup materials immediately into a sealed, labeled hazardous waste container inside the fume hood.

Acute Exposure Protocols:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][6].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes[5][6].

  • Inhalation: Relocate the casualty to fresh air immediately. Keep them at rest in a position comfortable for breathing. If breathing is difficult, monitor for respiratory distress and call a physician[3][5].

Waste Disposal Protocols

Improper disposal of bioactive heterocyclic compounds poses severe environmental and regulatory risks.

  • Drain Prohibition: Under no circumstances should 3-(Pyridin-4-yl)azetidin-3-ol or its solutions be allowed to enter drains, sewers, or water courses[3][4].

  • Waste Segregation: Collect all solid waste, residual solutions, and contaminated PPE (including gloves and decontamination wipes) in clearly labeled, chemically compatible, and tightly sealed containers.

  • Final Disposal: Arrange for disposal as special hazardous waste through a licensed environmental disposal company, acting in strict consultation with local waste disposal authorities and regional regulations[8].

References

  • Pyridine-D5 (D, 99.5%) Safety Data Sheet. Novachem. Available at: [Link]

Sources

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